Methyl 1-benzyl-3-oxopiperidine-4-carboxylate
Description
Properties
IUPAC Name |
methyl 1-benzyl-3-oxopiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)12-7-8-15(10-13(12)16)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQNYNWPYXTUTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Methyl 1-benzyl-3-oxopiperidine-4-carboxylate" CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and discusses its potential applications based on the activities of structurally related piperidine derivatives.
Chemical Identity and Properties
There is some ambiguity in public databases regarding the precise CAS number for this compound. Often, it is confused with its isomer, Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. For clarity, this guide will focus on the title compound with the 3-oxo and 4-carboxylate substitution pattern and provide data for its close relatives.
Table 1: Physicochemical Properties
| Property | Value | Compound | Notes |
| CAS Number | Not explicitly assigned | This compound | |
| CAS Number | 3939-01-3[1][2] | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (Isomer) | Hydrochloride salt |
| CAS Number | 39514-19-7[3] | 1-Benzyl-3-Oxo-Piperidine-4-Carboxylic Acid Ethyl Ester (Related Compound) | Ethyl ester |
| Molecular Formula | C₁₄H₁₇NO₃ | This compound | |
| Molecular Formula | C₁₄H₁₈ClNO₃[2][4] | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (Isomer) | |
| Molecular Weight | 247.29 g/mol | This compound | |
| Molar Mass | 283.75 g/mol [2][4] | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (Isomer) | |
| Appearance | Brown oil[5] | This compound | As synthesized |
| Appearance | Crystalline Powder[2] | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (Isomer) | |
| Melting Point | 185°C (with decomposition)[2] | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (Isomer) | |
| Mass Spectrometry | m/z 248 [M+H]⁺[5] | This compound |
Synthesis of this compound
The synthesis of this compound can be achieved through a carboxylation reaction of 1-benzyl-3-piperidone with dimethyl carbonate.[5]
Experimental Protocol
Materials:
-
1-benzyl-3-piperidone (72 g)
-
Dimethyl carbonate (500 mL)
-
Sodium hydride (38 g, 60% dispersion in oil)
-
Water (800 mL)
-
Ethyl acetate (3 x 400 mL)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred mixture of 1-benzyl-3-piperidone and dimethyl carbonate, add sodium hydride in batches.
-
Heat the reaction mixture to reflux for 20 minutes.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the product as a brown oil (93 g, 99% yield).[5]
Synthesis Workflow
Applications in Research and Drug Development
Piperidone derivatives are recognized as crucial intermediates in the synthesis of a wide array of pharmaceutical compounds.[2] The structural motif present in this compound serves as a versatile scaffold for the development of novel therapeutic agents.
Potential Biological Activities
-
Dopamine Receptor Antagonism: 3- and 4-oxopiperidine scaffolds have been identified as potent and selective dopamine D4 receptor antagonists, which are of interest for the development of antipsychotic agents.
-
Antifungal Agents: 4-aminopiperidine derivatives, synthesized from N-substituted 4-piperidones, have demonstrated significant antifungal activity by targeting ergosterol biosynthesis.
-
Nicotinic Acetylcholine Receptor Agonism: The ethyl ester analog, Ethyl 1-benzyl-3-oxo-4-piperidinecarboxylate hydrochloride, has been utilized as a building block for the synthesis of nicotinic acetylcholine receptor agonists.
The logical relationship for the exploration of this compound in drug discovery is outlined below.
Safety Information
The GHS hazard information for the isomeric compound, Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride, indicates that it can cause skin and serious eye irritation.[4] It is recommended to handle this class of compounds with appropriate personal protective equipment, including gloves and safety glasses, and to avoid contact with skin and eyes.
Conclusion
This compound is a valuable heterocyclic intermediate with significant potential in the field of medicinal chemistry. Its synthesis is straightforward, and its chemical structure provides a foundation for the development of a diverse range of biologically active molecules. Further research into the specific biological properties of this compound and its derivatives is warranted to explore its full therapeutic potential.
References
- 1. 3939-01-3|Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 2. chembk.com [chembk.com]
- 3. CAS#:39514-19-7 | 1-Benzyl-3-Oxo-Piperidine-4-Carboxylic Acid Ethyl Ester | Chemsrc [chemsrc.com]
- 4. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C14H18ClNO3 | CID 107479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes to Methyl 1-benzyl-3-oxopiperidine-4-carboxylate, a key building block in the development of various pharmaceutical agents. This document outlines two principal synthesis pathways, complete with detailed experimental protocols, comparative quantitative data, and workflow visualizations to facilitate understanding and replication in a laboratory setting.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its piperidine core and β-keto ester functionality make it a versatile scaffold for the synthesis of a wide range of biologically active molecules. The strategic placement of the benzyl group on the nitrogen atom also provides a handle for further chemical modifications. This guide explores the two most prevalent and effective methods for the synthesis of this valuable intermediate.
Synthesis Pathways
Two primary pathways have been established for the synthesis of this compound:
-
Pathway 1: Carboxylation of 1-benzyl-3-piperidone. This is a direct, one-step approach involving the carboxylation of a pre-formed piperidone ring.
-
Pathway 2: Dieckmann Cyclization. This is a multi-step approach that constructs the piperidine ring through an intramolecular condensation reaction.
The following sections will delve into the specifics of each pathway, providing detailed experimental procedures and a summary of the associated quantitative data.
Pathway 1: Carboxylation of 1-benzyl-3-piperidone
This pathway represents a highly efficient and direct method for the synthesis of the target compound. It proceeds via the carboxylation of 1-benzyl-3-piperidone using dimethyl carbonate in the presence of a strong base, such as sodium hydride.
Experimental Protocol
Reaction: Carboxylation of 1-benzyl-3-piperidone
-
Materials:
-
1-benzyl-3-piperidone (72 g)
-
Dimethyl carbonate (500 mL)
-
Sodium hydride (38 g, 60% dispersion in oil)
-
Water (800 mL)
-
Ethyl acetate (3 x 400 mL)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred mixture of 1-benzyl-3-piperidone (72 g) and dimethyl carbonate (500 mL), sodium hydride (38 g, 60% oil dispersion) is added in batches.
-
The reaction mixture is heated to reflux for 20 minutes.
-
The reaction is then quenched by the slow addition of water (800 mL).
-
The aqueous phase is extracted with ethyl acetate (3 x 400 mL).
-
The organic phases are combined and dried over anhydrous sodium sulfate.
-
The organic phase is concentrated under reduced pressure to yield this compound as a brown oil.[1]
-
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 1-benzyl-3-piperidone | [1] |
| Key Reagents | Dimethyl carbonate, Sodium hydride | [1] |
| Yield | 93 g (99%) | [1] |
| Product Form | Brown oil | [1] |
| Mass Spectrometry | LC-MS (ESI+): m/z 248 [M+H]+ | [1] |
Logical Workflow
References
Spectroscopic Profile of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS No: 3939-01-3). The information presented herein is crucial for the identification, characterization, and quality control of this important synthetic intermediate in pharmaceutical research and development. This document will detail nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride.
Table 1: Nuclear Magnetic Resonance (NMR) Data
While specific experimental NMR data for this compound is not publicly available, the expected chemical shifts (δ) in ¹H and ¹³C NMR spectra can be predicted based on its chemical structure. The spectra are available from commercial suppliers such as Sigma-Aldrich.[1]
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Assignment |
| Aromatic Protons | 7.2 - 7.5 | Multiplet | Phenyl group |
| Benzylic Protons | ~4.0 | Singlet | -CH₂-Ph |
| Methine Proton | 3.5 - 3.8 | Multiplet | Piperidine C3-H |
| Methoxy Protons | ~3.7 | Singlet | -OCH₃ |
| Piperidine Protons | 2.5 - 3.5 | Multiplets | Piperidine ring CH₂ groups |
| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment |
| Carbonyl Carbon (Ketone) | > 200 | C=O (Piperidine C4) |
| Carbonyl Carbon (Ester) | ~170 | C=O (Ester) |
| Aromatic Carbons | 125 - 140 | Phenyl group |
| Benzylic Carbon | ~60 | -CH₂-Ph |
| Methoxy Carbon | ~52 | -OCH₃ |
| Piperidine Carbons | 40 - 60 | Piperidine ring carbons |
Table 2: Infrared (IR) Spectroscopy Data
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum for this compound is available from commercial sources.[1]
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O Stretch (Ketone) | 1715 - 1730 |
| C=O Stretch (Ester) | 1735 - 1750 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C-O Stretch (Ester) | 1000 - 1300 |
| C-N Stretch | 1020 - 1250 |
| N-H Stretch (Hydrochloride Salt) | 2400 - 2700 (broad) |
Table 3: Mass Spectrometry (MS) Data
The following data represents predicted mass-to-charge ratios (m/z) for various adducts of the parent compound (Methyl 1-benzyl-4-oxopiperidine-3-carboxylate).[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 248.12813 |
| [M+Na]⁺ | 270.11007 |
| [M-H]⁻ | 246.11357 |
| [M+NH₄]⁺ | 265.15467 |
| [M+K]⁺ | 286.08401 |
| [M]⁺ | 247.12030 |
M refers to the parent molecule, Methyl 1-benzyl-4-oxopiperidine-3-carboxylate. The listed data does not account for the hydrochloride salt.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small quantity of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent's protons.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
¹H NMR Acquisition: The instrument is tuned to the proton frequency. A standard pulse sequence is used to acquire the free induction decay (FID), which is then Fourier transformed to obtain the spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.
-
¹³C NMR Acquisition: The instrument is tuned to the carbon-13 frequency. Due to the low natural abundance of ¹³C, a larger number of scans and proton decoupling are typically required to obtain a spectrum with a good signal-to-noise ratio.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly on the ATR crystal. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding the sample with KBr and pressing it into a thin, transparent disk.
-
Instrumentation: An FT-IR spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then scanned, and the background is automatically subtracted to produce the final infrared spectrum. The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule, where the sample solution is sprayed into the ion source, creating charged droplets that evaporate to produce gas-phase ions.
-
Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An ion detector records the abundance of each ion at a specific m/z, generating a mass spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the typical workflow for the spectroscopic characterization of a chemical compound like Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride.
Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
"Methyl 1-benzyl-3-oxopiperidine-4-carboxylate" chemical structure and stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and physicochemical properties of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents.
Chemical Structure and Stereochemistry
This compound possesses a piperidine core, a bicyclic heterocyclic amine, substituted with a benzyl group at the nitrogen atom (position 1), a carbonyl group at position 3, and a methyl carboxylate group at position 4.
The presence of a stereocenter at the C4 position indicates that this compound can exist as a pair of enantiomers. However, it is important to note that the molecule can undergo keto-enol tautomerism, which can lead to racemization. The enol form does not have a chiral center at the C4 position. For a related compound, methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate, the stereochemistry has been described as achiral[1]. The specific stereochemistry of the synthesized product may depend on the reaction conditions and starting materials.
Below is a visualization of the chemical structure of this compound.
Figure 1: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt is presented in the table below.
| Property | Value | Reference |
| This compound | ||
| Molecular Formula | C14H17NO3 | [2] |
| Molecular Weight | 247.29 g/mol | |
| Mass-to-charge ratio (ESI+) | 248 [M+H]+ | |
| This compound hydrochloride | ||
| Molecular Formula | C14H18ClNO3 | [3][4] |
| Molecular Weight | 283.75 g/mol | [3][4] |
| Melting Point | 185°C (dec.) | [4][5] |
| CAS Number | 3939-01-3 | [3][6] |
Synthesis
A common and efficient method for the synthesis of this compound is through the Dieckmann condensation of an appropriate diester. A documented procedure involves the reaction of 1-benzyl-3-piperidone with dimethyl carbonate in the presence of a strong base like sodium hydride.
Experimental Protocol: Synthesis from 1-benzyl-3-piperidone[3]
Materials:
-
1-benzyl-3-piperidone (72 g)
-
Dimethyl carbonate (500 mL)
-
Sodium hydride (38 g, 60% oil dispersion)
-
Water (800 mL)
-
Ethyl acetate (3 x 400 mL)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred mixture of 1-benzyl-3-piperidone and dimethyl carbonate, sodium hydride is added in batches.
-
The reaction mixture is heated to reflux for 20 minutes.
-
The reaction is then quenched by the slow addition of water.
-
The aqueous phase is extracted with ethyl acetate.
-
The combined organic phases are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield this compound as a brown oil.
Yield: 93 g (99%)
The following diagram illustrates the synthetic pathway.
Figure 2: Synthetic pathway for this compound.
Spectroscopic Data
Detailed spectroscopic data is crucial for the structural confirmation of the synthesized compound. While specific spectra are not provided here, references to available spectroscopic data are listed below.
| Spectroscopic Technique | Availability | Reference |
| 1H NMR | Available | [3][6][7] |
| IR | Available | [3] |
| Mass Spectrometry (LC-MS) | m/z 248 [M+H]+ |
Applications
Piperidone derivatives, such as this compound, are important intermediates in the synthesis of a wide range of pharmaceutical compounds[4]. The functional groups present in this molecule, including the ketone, ester, and the tertiary amine, allow for various chemical transformations, making it a versatile building block in drug discovery and development[4]. For instance, derivatives of 4-benzylpiperidine have shown activity as monoamine releasing agents and have been investigated for the treatment of psychosis[8]. The microbial reduction of the ethyl ester analog has been explored for the stereospecific synthesis of hydroxylated piperidine derivatives[9].
References
- 1. GSRS [precision.fda.gov]
- 2. PubChemLite - Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (C14H17NO3) [pubchemlite.lcsb.uni.lu]
- 3. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C14H18ClNO3 | CID 107479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 3939-01-3 | methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride [chemindex.com]
- 6. 3939-01-3|Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 7. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate(39514-19-7) 1H NMR [m.chemicalbook.com]
- 8. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 9. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | 39514-19-7 [chemicalbook.com]
"Methyl 1-benzyl-3-oxopiperidine-4-carboxylate" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its characteristics, synthesis, and relevant experimental procedures to support research and development activities.
Core Physical and Chemical Properties
This compound is a piperidone derivative that serves as a versatile building block in medicinal chemistry. It is commonly handled in its free base form or as a hydrochloride salt. The hydrochloride salt is a white to pink crystalline powder, while the free base is typically a brown oil.
Quantitative Data Summary
The physical and chemical properties of both the free base and the hydrochloride salt of this compound are summarized in the table below for easy comparison.
| Property | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | Not explicitly found, parent compound CID 107480 | 3939-01-3[1] |
| Molecular Formula | C₁₄H₁₇NO₃[2] | C₁₄H₁₈ClNO₃[1][3] |
| Molecular Weight | 247.29 g/mol | 283.75 g/mol [1] |
| Appearance | Brown oil | White to pink crystalline powder[4] |
| Melting Point | Not applicable (liquid at room temperature) | 185 °C (with decomposition)[3][4] |
| Boiling Point | Not available | 366 °C at 760 mmHg (decomposes)[3] |
| Solubility | Soluble in ethyl acetate | Soluble in methanol[4] |
| Stability | Stable under recommended storage conditions | Hygroscopic[3][4] |
Synthesis and Experimental Protocols
The synthesis of this compound is primarily achieved through a Dieckmann condensation reaction. This intramolecular cyclization of a diester is a fundamental method for forming five- and six-membered rings.
General Synthesis Pathway
The common synthetic route involves the reaction of N,N-bis(β-methoxycarbonylethyl)benzylamine, which is formed from benzylamine and methyl acrylate, in the presence of a strong base such as sodium methoxide or sodium hydride. The subsequent intramolecular condensation leads to the formation of the piperidone ring.
Detailed Experimental Protocol: Synthesis of this compound (Free Base)
This protocol is based on a procedure utilizing sodium hydride as the base.
Materials:
-
1-benzyl-3-piperidone (72 g)
-
Dimethyl carbonate (500 mL)
-
Sodium hydride (38 g, 60% dispersion in oil)
-
Water (800 mL)
-
Ethyl acetate (1200 mL)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred mixture of 1-benzyl-3-piperidone and dimethyl carbonate in a suitable reaction vessel, add sodium hydride in batches.
-
Heat the reaction mixture to reflux for 20 minutes.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous phase with ethyl acetate (3 x 400 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield this compound as a brown oil.
This procedure has been reported to yield approximately 93 g (99%) of the product.
Conversion to Hydrochloride Salt
The free base can be converted to the hydrochloride salt by dissolving it in a suitable solvent and treating it with hydrochloric acid. The salt can then be isolated by crystallization.
Mandatory Visualizations
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Stability and Reactivity
This compound is generally stable under recommended storage conditions, which include a cool, dry, and well-ventilated area in a tightly sealed container. The hydrochloride salt is noted to be hygroscopic. The compound is incompatible with strong oxidizing agents. Hazardous decomposition products formed under fire conditions include carbon oxides, nitrogen oxides, and, for the hydrochloride salt, hydrogen chloride gas.
Conclusion
This technical guide provides essential information on the physical and chemical properties, synthesis, and handling of this compound. The provided data and protocols are intended to assist researchers and professionals in the effective utilization of this important chemical intermediate in their drug discovery and development endeavors.
References
The Pivotal Role of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate in Pharmaceutical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, chemical properties, and significant applications of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate as a key pharmaceutical intermediate. Its versatile structure makes it a valuable building block in the synthesis of a range of active pharmaceutical ingredients (APIs), including the fluoroquinolone antibacterial agent balofloxacin and as a foundational scaffold for antipsychotic agents.
Chemical Profile and Synthesis
This compound, with the CAS Number 52786-65-9, is a piperidone derivative featuring a benzyl-protected nitrogen and a methoxycarbonyl group at the 4-position. These functional groups provide multiple reaction sites for further molecular elaboration.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
| Appearance | Brown oil |
| CAS Number | 52786-65-9 |
Synthesis of the Intermediate
The primary route to this compound is through a Dieckmann condensation of a diester precursor. A common starting material is N,N-bis(β-propionate methyl ester) benzylamine, which is cyclized in the presence of a base.
A related and often used intermediate is the corresponding ethyl ester, N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, which serves as a crucial precursor in the synthesis of balofloxacin.[1]
Experimental Protocols
Synthesis of this compound
Reaction: Dieckmann Condensation of N,N-bis(β-propionate methyl ester) benzylamine.
Procedure:
-
To a stirred mixture of 1-benzyl-3-piperidone (72 g) and dimethyl carbonate (500 mL), sodium hydride (38 g, 60% oil dispersion) is added in batches.[2]
-
The reaction mixture is heated to reflux for 20 minutes.[2]
-
The reaction is then quenched by the slow addition of water (800 mL).[2]
-
The aqueous phase is extracted with ethyl acetate (3 x 400 mL).[2]
-
The combined organic phases are dried over anhydrous sodium sulfate.[2]
-
The organic phase is concentrated under reduced pressure to yield this compound as a brown oil (93 g, 99% yield).[2]
Characterization:
-
LC-MS (ESI+): m/z 248 [M+H]⁺[2]
Synthesis of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride
This is a key intermediate for balofloxacin synthesis.
Procedure:
-
N-benzyl glycine ethyl ester is dissolved in an organic solvent (e.g., toluene).
-
4-bromo-ethyl butyrate and a base (e.g., sodium carbonate) are added, and the mixture is reacted to form 4-[benzyl(ethoxycarbonylmethyl)amino] ethyl butyrate.[1]
-
This intermediate is then cyclized using a base such as sodium tert-butoxide.[1]
-
After the reaction, the pH is adjusted to 7-8, and the product is extracted.
-
The pH of the organic layer is then adjusted to 1-2 with hydrochloric acid to precipitate the hydrochloride salt.
-
The crude product is further purified by recrystallization. A patent describes achieving a purity of 99.6% with a total yield of 92.6%.[1]
Application in Drug Synthesis
Balofloxacin Synthesis
This compound and its ethyl ester analogue are critical intermediates in the synthesis of balofloxacin, a third-generation fluoroquinolone antibiotic. The piperidine moiety of the intermediate is incorporated into the C-7 position of the quinolone core.
The general synthetic workflow is as follows:
Balofloxacin exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[3] By inhibiting these enzymes, balofloxacin disrupts DNA synthesis, leading to bacterial cell death.[3]
Role in Antipsychotic Drug Scaffolds
Piperidone derivatives are fundamental structural motifs in many antipsychotic drugs. While this compound is not a direct precursor in the most common synthetic routes for trifluperidol and penfluridol, its core structure is highly relevant. The syntheses of these drugs often start with related piperidones, such as 1-benzyl-4-piperidone.
The synthesis of trifluperidol, a typical antipsychotic, begins with 1-benzyl-4-piperidone.[4] This undergoes a Grignard reaction, followed by debenzylation and subsequent alkylation to yield the final product.[4]
Penfluridol, a long-acting oral neuroleptic, is synthesized from a 4-piperidinol derivative, which itself can be prepared from a piperidone precursor.[5]
Trifluperidol and penfluridol are potent antagonists of the dopamine D2 receptor in the central nervous system. Blockade of these receptors in the mesolimbic pathway is believed to be the primary mechanism for their antipsychotic effects, alleviating the positive symptoms of schizophrenia such as hallucinations and delusions.
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that, upon activation by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, trifluperidol and penfluridol prevent this inhibition, thereby modulating downstream signaling cascades.
Conclusion
This compound and its closely related analogues are indispensable intermediates in the pharmaceutical industry. Their synthesis, primarily through the Dieckmann condensation, provides a versatile scaffold for the development of a variety of drugs. Its confirmed role in the synthesis of the potent antibiotic balofloxacin and the structural similarity of its core to key antipsychotic agents highlight its significance in medicinal chemistry. A thorough understanding of the synthesis and reactivity of this intermediate is crucial for the development of novel therapeutics.
References
- 1. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 2. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluperidol - Wikipedia [en.wikipedia.org]
- 5. Penfluridol: a neuroleptic drug designed for long duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the History and Synthesis of a Key Pharmaceutical Building Block: Methyl 1-benzyl-3-oxopiperidine-4-carboxylate
A comprehensive analysis of the historical context, discovery, and synthetic evolution of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate reveals its significance as a versatile intermediate in medicinal chemistry. This technical guide consolidates key synthetic methodologies, presents relevant data in a structured format, and visualizes the core chemical transformations for researchers, scientists, and drug development professionals.
The journey of this compound is intrinsically linked to the broader exploration of piperidine derivatives, a class of compounds that form the backbone of numerous natural products and pharmaceuticals. While a definitive singular "discovery" of this specific molecule is not prominently documented in historical records, its conceptualization and synthesis can be traced back to fundamental reactions in organic chemistry and the escalating interest in piperidine-containing scaffolds for drug discovery in the mid-20th century.
Historical Context: The Rise of Piperidine Chemistry
The late 19th and early 20th centuries witnessed groundbreaking advancements in synthetic organic chemistry. The work of chemists like Walter Dieckmann on intramolecular condensations of diesters, now famously known as the Dieckmann condensation, laid the foundational groundwork for the synthesis of cyclic β-keto esters, a structural motif present in the target molecule.[1] This reaction provided a reliable method for forming five- and six-membered rings, which is crucial for the piperidine core.
Following this, the mid-20th century saw a surge in the synthesis and investigation of piperidine derivatives, driven by the discovery of their presence in a vast array of biologically active alkaloids.[2][3][4] A pivotal publication in 1949 by S. M. McElvain and Robert E. McMahon in the Journal of the American Chemical Society detailed the synthesis of 4-piperidones and their derivatives, highlighting the growing importance of this class of compounds.[5][6] Although this paper focused on the 4-oxo isomer, the methodologies and the chemical principles described were instrumental in paving the way for the synthesis of other substituted piperidones, including the 3-oxo isomer that is the subject of this guide.
Another significant development was the Stork enamine alkylation, introduced by Gilbert Stork in 1954.[7][8][9][10] This method provided a milder and more selective way to alkylate ketones and aldehydes via an enamine intermediate, further expanding the synthetic chemist's toolkit for creating complex piperidine structures.
Key Synthetic Methodologies
Two primary synthetic routes have emerged for the preparation of this compound and its widely used ethyl ester analog.
Carboxymethylation of 1-benzyl-3-piperidone
A prevalent and efficient method involves the reaction of 1-benzyl-3-piperidone with a methyl or ethyl carbonate in the presence of a strong base. This approach directly introduces the carboxylate group at the C4 position.
Experimental Protocol:
To a stirred mixture of 1-benzyl-3-piperidone (1 equivalent) and dimethyl carbonate (excess), sodium hydride (2 equivalents) is added portion-wise under an inert atmosphere. The reaction mixture is then heated to reflux for a specified period. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated to yield this compound.[11]
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Yield |
| 1-benzyl-3-piperidone | Dimethyl Carbonate | Sodium Hydride | None (excess reactant) | Reflux | High |
Note: Specific yields can vary based on reaction scale and purification methods.
Dieckmann Condensation
This classical approach involves the intramolecular cyclization of a diester to form the β-keto ester. For the synthesis of the target molecule, the precursor would be a suitably substituted N,N-bis(alkoxycarbonylethyl)benzylamine.
Experimental Workflow: Dieckmann Condensation
Caption: Dieckmann condensation route to the piperidine core.
Modern Applications in Drug Discovery
Methyl and ethyl 1-benzyl-3-oxopiperidine-4-carboxylate are valuable intermediates in the pharmaceutical industry. The ethyl ester, in particular, is a key building block in the synthesis of balofloxacin, a fluoroquinolone antibiotic.[12] The versatile functionality of these molecules—a reactive ketone, a modifiable ester, and a stable benzyl-protected amine—allows for diverse chemical transformations, making them attractive scaffolds for the development of new therapeutic agents.
Conclusion
While the precise moment of its first synthesis remains to be pinpointed in a single, seminal publication, the historical and chemical context clearly places the emergence of this compound at the confluence of major advances in synthetic organic chemistry. The foundational principles established by pioneers like Dieckmann and the growing interest in piperidine-based pharmaceuticals in the mid-20th century created the intellectual and practical landscape for its creation. Today, it continues to be a relevant and valuable tool for medicinal chemists, a testament to the enduring legacy of fundamental synthetic methodologies.
References
- 1. Walter Dieckmann - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Alkaloid - Wikipedia [en.wikipedia.org]
- 4. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. STORK ENAMINE SYNTHESIS: ALKYLATION OF ALDEHYDE OR KETONE – My chemistry blog [mychemblog.com]
- 10. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 11. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 12. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
A Technical Guide to Methyl 1-benzyl-3-oxopiperidine-4-carboxylate: Synthesis, Properties, and Computational Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate, a piperidine derivative of significant interest in medicinal chemistry and pharmaceutical development. Piperidone-based structures are crucial intermediates in the synthesis of a wide range of therapeutic agents.[1] This document details its chemical properties, established synthesis protocols, and a proposed framework for its theoretical and computational analysis, offering valuable insights for its application in drug design and discovery.
Molecular Structure and Physicochemical Properties
This compound is a tertiary amine and a β-keto ester built upon a piperidine core. The structure features a benzyl group attached to the nitrogen atom and a methyl carboxylate group at the C4 position, adjacent to a carbonyl group at C3. This arrangement of functional groups makes it a versatile synthetic building block. The hydrochloride salt is a common and stable form of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇NO₃ (Free Base) | [2] |
| C₁₄H₁₈ClNO₃ (HCl Salt) | [1][3] | |
| Molecular Weight | 247.29 g/mol (Free Base) | [2] |
| 283.75 g/mol (HCl Salt) | [1][3] | |
| Appearance | Brown Oil (Free Base) | [2] |
| White to pink Crystalline Powder (HCl Salt) | [1] | |
| Melting Point | 185°C (decomposes) (HCl Salt) | [1] |
| Topological Polar Surface Area | 46.6 Ų | [3] |
| CAS Number | 3939-01-3 (HCl Salt) | [1][3] |
Synthesis Protocols
An efficient, high-yield synthesis for this compound has been documented. The primary method involves the carboxymethylation of 1-benzyl-3-piperidone.
Carboxymethylation of 1-benzyl-3-piperidone
This protocol details a one-pot synthesis that achieves a near-quantitative yield.
Experimental Protocol:
-
Reagents:
-
1-benzyl-3-piperidone (72 g)
-
Dimethyl carbonate (500 mL)
-
Sodium hydride (38 g, 60% oil dispersion)
-
Water (800 mL)
-
Ethyl acetate (3 x 400 mL)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a stirred mixture of 1-benzyl-3-piperidone and dimethyl carbonate, sodium hydride is added in batches.
-
The reaction mixture is heated to reflux for 20 minutes.
-
The reaction is subsequently quenched by the slow addition of water.
-
The aqueous phase is extracted three times with ethyl acetate.
-
The combined organic phases are dried over anhydrous sodium sulfate.
-
The solvent is removed by concentration under reduced pressure to yield the final product as a brown oil (93 g, 99% yield).[2]
-
Spectroscopic and Spectrometric Data
Detailed experimental spectra are available from commercial suppliers. Based on the molecular structure, the following characteristic signals can be anticipated.
-
¹H NMR: Expected signals would include peaks in the aromatic region (7.2-7.4 ppm) for the benzyl group protons, a singlet for the benzylic methylene protons, a singlet for the methyl ester protons, and a series of multiplets for the piperidine ring protons.
-
¹³C NMR: Key resonances would correspond to the carbonyl carbons of the ketone and ester, aromatic carbons of the benzyl group, and aliphatic carbons of the piperidine ring and methyl ester.
-
Infrared (IR) Spectroscopy: Prominent absorption bands are expected for the C=O stretching vibrations of the ketone and the ester functional groups, typically in the range of 1680-1750 cm⁻¹. Aromatic C-H and aliphatic C-H stretching bands would also be present.
-
Mass Spectrometry: High-resolution mass spectrometry provides confirmation of the molecular weight. The base molecule is readily ionizable via electrospray ionization (ESI).
Table 2: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z | Method | Source |
| [M+H]⁺ | 248.12813 | 248 | LC-MS (ESI+) | [2][4] |
Table 3: Predicted Mass Spectrometry Adducts and Collision Cross Sections (CCS)
| Adduct | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 248.12813 | 155.8 |
| [M+Na]⁺ | 270.11007 | 161.3 |
| [M+NH₄]⁺ | 265.15467 | 171.3 |
| [M+K]⁺ | 286.08401 | 158.9 |
| [M-H]⁻ | 246.11357 | 160.4 |
| Data predicted using CCSbase.[4] |
Theoretical and Computational Studies Framework
While specific computational studies on this compound are not extensively published, Density Functional Theory (DFT) provides a powerful tool for investigating its structural and electronic properties. Such studies are invaluable for understanding its conformational landscape, reactivity, and potential interactions with biological targets.
Proposed Computational Protocol
A standard and robust computational workflow would involve geometry optimization, frequency calculations, and electronic structure analysis using DFT.
Methodology:
-
Conformational Search: An initial conformational search using a molecular mechanics force field (e.g., MMFF) to identify low-energy conformers of the piperidine ring (chair, boat, twist-boat) and orientations of the benzyl and carboxylate substituents.
-
Geometry Optimization: Optimization of the identified low-energy conformers using DFT. A common and effective level of theory is the B3LYP functional with a basis set such as 6-311++G(d,p).[3] Solvation effects can be modeled using an implicit solvent model like the Polarizable Continuum Model (PCM).
-
Vibrational Frequency Analysis: Calculation of vibrational frequencies at the same level of theory to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to predict the theoretical IR spectrum.
-
Electronic Property Calculation:
-
Natural Bond Orbital (NBO) Analysis: To study intramolecular charge transfer, hyperconjugative interactions, and atomic charges.
-
Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine the molecule's reactivity, kinetic stability, and electronic excitation properties.
-
Molecular Electrostatic Potential (MEP): To map electrophilic and nucleophilic sites on the molecule, which is crucial for predicting non-covalent interactions in a biological active site.
-
Expected Insights from Computational Analysis
Table 4: Key Parameters from Theoretical Calculations
| Parameter Type | Specific Metrics | Significance |
| Structural | Bond Lengths, Bond Angles, Dihedral Angles | Provides the precise 3D geometry of the most stable conformers. |
| Energetic | Electronic Energy, Gibbs Free Energy | Allows for the comparison of conformer stability and prediction of the most populated states. |
| Spectroscopic | Vibrational Frequencies, NMR Chemical Shifts | Aids in the interpretation of experimental spectra and confirms structural assignments. |
| Electronic | HOMO-LUMO Energy Gap, MEP Surface, NBO Charges | Predicts chemical reactivity, sites for electrophilic/nucleophilic attack, and intramolecular stability. |
Applications in Drug Development
Piperidine derivatives are ubiquitous in pharmaceuticals due to their favorable pharmacokinetic properties and their ability to serve as scaffolds for interacting with a wide array of biological targets. The ethyl ester analog, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, is explicitly cited as a versatile building block for synthesizing receptor agonists and antagonists. By extension, the methyl ester serves the same role as a critical pharmaceutical intermediate for creating more complex, biologically active molecules.
This technical guide consolidates the available chemical data for this compound and outlines a clear path for its further theoretical investigation. The combination of established synthetic utility and the potential for detailed computational characterization makes this molecule a valuable asset for medicinal chemists and drug development professionals.
References
- 1. chembk.com [chembk.com]
- 2. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C14H18ClNO3 | CID 107479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (C14H17NO3) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide on the Potential Biological Activities of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential biological activities associated with the chemical scaffold of methyl 1-benzyl-3-oxopiperidine-4-carboxylate. While direct biological data for this specific molecule is limited, its core structure, N-benzylpiperidine, is a well-established pharmacophore present in numerous biologically active compounds. This document will focus on the significant biological activities reported for structurally related derivatives, namely acetylcholinesterase (AChE) inhibition and dopamine D4 receptor antagonism.
Detailed experimental protocols for key assays, quantitative biological data, and visual diagrams of signaling pathways and experimental workflows are provided to facilitate further research and drug development efforts in this area.
Acetylcholinesterase (AChE) Inhibition
Derivatives of the N-benzylpiperidine scaffold have demonstrated potent inhibitory activity against acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit.
| Compound ID | Structure | Target | IC50 (µM) | Reference |
| Lead Compound 5 | 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate | Acetylcholinesterase | 0.03 ± 0.07 | [1] |
| Compound 28 | 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | Acetylcholinesterase | 0.41 ± 1.25 | [1] |
| Compound 20 | 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | Acetylcholinesterase | 5.94 ± 1.08 | [1] |
| Compound 1d | 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | Acetylcholinesterase | 12.55 | [2] |
| Compound 1g | 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | Butyrylcholinesterase | 17.28 | [2] |
| Compound 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase | 0.00056 | [3] |
This protocol outlines the colorimetric method for determining AChE activity, which is widely used for screening potential inhibitors.[4]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant source
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
Test compounds (potential inhibitors)
-
Positive control inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in the phosphate buffer. The final concentration in the well should be optimized, typically starting at 0.1-0.25 U/mL.[5]
-
Prepare a 10 mM stock solution of DTNB in the phosphate buffer.
-
Prepare a 14-15 mM stock solution of ATCI in deionized water.
-
Dissolve test compounds and positive control in a suitable solvent (e.g., DMSO) and prepare serial dilutions in the assay buffer.
-
-
Assay Protocol (96-well plate format):
-
Add 50 µL of 0.1 M sodium phosphate buffer (pH 8.0) to each well.
-
Add 25 µL of the test compound solution at various concentrations to the sample wells. Add 25 µL of buffer to the blank wells and 25 µL of the positive control solution to its respective wells.
-
Add 25 µL of the AChE solution to all wells except the blank.
-
Incubate the plate at room temperature for 15 minutes.
-
Add 125 µL of DTNB solution to each well.
-
To initiate the reaction, add 25 µL of the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100.[5]
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Acetylcholinesterase Inhibition Pathway.
Caption: Experimental Workflow for Ellman's Method.
Dopamine D4 Receptor Antagonism
The N-benzylpiperidine scaffold is also a key feature in a class of compounds that act as antagonists for the dopamine D4 receptor. The D4 receptor is a G-protein coupled receptor (GPCR) implicated in various neuropsychiatric disorders, and its antagonists are being investigated as potential therapeutic agents.
| Compound ID | Structure | Target | Ki (nM) | Reference |
| Belaperidone | Atypical Antipsychotic | Dopamine D4 | 3.1 | [6] |
| Compound 7 | 77-LH-28-1 | Dopamine D4 | - | [7] |
| Compound 8 | 4-benzyl derivative of 7 | Dopamine D4 | - | [7] |
Note: Specific Ki values for compounds 7 and 8 were not provided in the abstract, but they were described as potent and selective D4R antagonists.
This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for the human dopamine D4 receptor.[6][8]
Materials:
-
Cell membranes from a cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells)
-
Radioligand: [³H]N-methylspiperone or another suitable D4-selective radioligand
-
Unlabeled test compounds
-
Non-specific binding control: Haloperidol or another suitable D4 antagonist at a high concentration
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation cocktail
-
Liquid scintillation counter
-
Cell harvester
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the D4 receptor in an ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and various concentrations of the unlabeled test compound.
-
For total binding wells, add only the radioligand and membranes.
-
For non-specific binding wells, add the radioligand, membranes, and a high concentration of a known D4 antagonist.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters rapidly with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Dopamine D4 Receptor Antagonism Pathway.
References
- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate via Dieckmann Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The primary method detailed is the Dieckmann condensation, an intramolecular cyclization of a diester. An alternative synthetic route starting from 1-benzyl-3-piperidone is also presented. This guide includes comprehensive experimental procedures, characterization data, and visual diagrams of the reaction mechanism and workflow to aid in successful synthesis and analysis.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. Specifically, 3-oxopiperidine-4-carboxylates are versatile intermediates for the synthesis of complex molecules. The Dieckmann condensation is a robust and widely utilized intramolecular reaction for the formation of cyclic β-keto esters from diesters.[1] This base-catalyzed cyclization is particularly effective for creating five and six-membered rings.[1] This protocol focuses on the application of the Dieckmann condensation to synthesize this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₈ClNO₃ | PubChem CID 107479 |
| Molecular Weight | 283.75 g/mol | PubChem CID 107479 |
| Appearance | Crystalline solid | [2] |
| Melting Point | 185°C (decomposes) | [2] |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Computed data for the hydrochloride salt is available and can be used as a reference. |
| ¹³C NMR | Computed data for the hydrochloride salt is available and can be used as a reference. |
| Mass Spec (LC-MS) | m/z 248 [M+H]⁺ |
| IR | Characteristic peaks for C=O (ester and ketone), C-N, and aromatic C-H bonds are expected. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dieckmann Condensation
This protocol is adapted from the synthesis of the corresponding ethyl ester.
Step 1: Synthesis of the Diester Precursor (Dimethyl 4-(benzyl(2-methoxy-2-oxoethyl)amino)butanoate)
The synthesis begins with the preparation of the acyclic diester precursor. This is typically achieved through the N-alkylation of a primary amine with two different haloesters or a two-step alkylation.
-
Materials:
-
N-benzylglycine methyl ester
-
Methyl 4-bromobutanoate
-
Sodium carbonate (Na₂CO₃) or another suitable base
-
Anhydrous toluene or tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve N-benzylglycine methyl ester in anhydrous toluene.
-
Add sodium carbonate to the solution.
-
Add methyl 4-bromobutanoate dropwise to the stirring mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude diester.
-
Purify the diester by column chromatography on silica gel.
-
Step 2: Dieckmann Condensation
-
Materials:
-
Dimethyl 4-(benzyl(2-methoxy-2-oxoethyl)amino)butanoate (from Step 1)
-
Sodium methoxide (NaOMe) or sodium hydride (NaH)
-
Anhydrous toluene or THF
-
Dilute hydrochloric acid (HCl) or acetic acid for workup
-
-
Procedure:
-
Prepare a suspension of sodium methoxide in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of the diester precursor in anhydrous toluene dropwise to the stirred suspension at room temperature or slightly elevated temperature.
-
Stir the reaction mixture at reflux for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of water.
-
Acidify the aqueous layer with dilute HCl to a pH of 6-7.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by column chromatography or crystallization.
-
Protocol 2: Alternative Synthesis from 1-Benzyl-3-piperidone
This method provides a high-yield, one-step synthesis to the target molecule.
-
Materials:
-
1-Benzyl-3-piperidone
-
Dimethyl carbonate
-
Sodium hydride (60% dispersion in oil)
-
Ethyl acetate
-
Water
-
-
Procedure:
-
To a stirred mixture of 1-benzyl-3-piperidone (72 g) and dimethyl carbonate (500 mL), add sodium hydride (38 g, 60% oil dispersion) in portions.[3]
-
Heat the reaction mixture to reflux for 20 minutes.[3]
-
Cool the reaction and quench by the slow addition of water (800 mL).[3]
-
Extract the aqueous phase with ethyl acetate (3 x 400 mL).[3]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[3]
-
Concentrate the organic phase under reduced pressure to obtain this compound as a brown oil (93 g, 99% yield).[3]
-
Visualizations
Reaction Mechanism
Caption: Mechanism of the Dieckmann Condensation.
Experimental Workflow
Caption: Experimental Workflow for Dieckmann Condensation.
References
Application Notes and Protocols for the Characterization of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the characterization of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols are designed to deliver reliable and reproducible results for identity, purity, and quantification assessments.
Introduction
This compound is a β-keto ester, a class of compounds known for its significance as a building block in the synthesis of various biologically active molecules. The analytical characterization of β-keto esters can be challenging due to the potential for keto-enol tautomerism, where the compound exists as an equilibrium mixture of the keto and enol forms.[1][2] This phenomenon can lead to issues such as peak broadening or the appearance of multiple signals in chromatographic and spectroscopic analyses.[1] Therefore, robust analytical methods are crucial for accurate characterization.
Piperidine derivatives, in general, are widely used in the molecular structure of many drugs, making their analysis critical in drug discovery and development.[3][4] LC-MS is a powerful and sensitive technique for analyzing piperidines, especially at low concentrations in complex matrices.[5][6]
High-Performance Liquid Chromatography (HPLC) Analysis
This section outlines a reverse-phase HPLC (RP-HPLC) method for the analysis of this compound. The method is adapted from a protocol for a closely related isomer and is suitable for purity determination and quantification.[7]
Experimental Protocol: HPLC
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
-
-
Chromatographic Conditions:
-
The following table summarizes the recommended HPLC parameters.
-
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |
| Gradient | Isocratic or Gradient (e.g., 60:40 Acetonitrile:Water) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
-
Data Analysis:
-
The retention time of the main peak should be consistent with that of a reference standard.
-
Purity is determined by calculating the area percentage of the main peak relative to the total peak area.
-
HPLC Analysis Workflow
Caption: Workflow for HPLC analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
For more definitive identification and structural confirmation, LC-MS is the recommended technique. This method provides molecular weight information and fragmentation patterns that can confirm the structure of the analyte.
Experimental Protocol: LC-MS
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a final concentration of approximately 10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter.
-
-
Instrumentation:
-
An LC-MS system equipped with an electrospray ionization (ESI) source.
-
-
LC-MS Conditions:
-
The following table summarizes the recommended LC-MS parameters. For MS-compatible applications, formic acid should be used instead of phosphoric acid.[7]
-
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Range | m/z 100-500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
-
Data Analysis:
-
Extract the ion chromatogram for the expected protonated molecule [M+H]+. The predicted m/z for the protonated molecule (C14H17NO3) is approximately 248.1281.[8]
-
Analyze the mass spectrum for the parent ion and any other significant adducts (e.g., [M+Na]+, predicted m/z ~270.1100).[8]
-
If using tandem MS (MS/MS), analyze the fragmentation pattern to confirm the structure.
-
Expected Mass Spectrometric Data
| Ion | Predicted m/z |
| [M+H]+ | 248.1281 |
| [M+Na]+ | 270.1100 |
| [M+K]+ | 286.0840 |
Data based on predicted values for the hydrochloride salt of the related 4-oxo isomer.[8]
LC-MS Analysis Workflow
Caption: Workflow for LC-MS analysis of this compound.
Logical Approach to Characterization
The characterization of this compound should follow a logical progression to ensure comprehensive analysis, taking into account its chemical properties.
Caption: Logical workflow for the comprehensive characterization of a β-keto ester.
While HPLC and LC-MS are powerful tools for purity assessment and molecular weight determination, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the unambiguous structural elucidation of β-keto esters, as it allows for the direct observation and quantification of both keto and enol tautomers in solution.[1] For a complete characterization, a combination of these techniques is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. mcat-review.org [mcat-review.org]
- 3. benchchem.com [benchchem.com]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt | SIELC Technologies [sielc.com]
- 8. PubChemLite - Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (C14H17NO3) [pubchemlite.lcsb.uni.lu]
The Versatility of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate: A Key Building Block in Modern Organic Synthesis
For Immediate Release
Methyl 1-benzyl-3-oxopiperidine-4-carboxylate and its ethyl ester analog have emerged as highly versatile building blocks in organic synthesis, providing a robust scaffold for the construction of a wide array of complex and biologically active molecules. This piperidone derivative, featuring a reactive β-keto ester functionality, serves as a pivotal intermediate in the synthesis of pharmaceuticals, including antibacterial agents and potential kinase inhibitors, as well as intricate spirocyclic and fused heterocyclic systems. Its synthetic utility stems from the strategic placement of functional groups that allow for a diverse range of chemical transformations.
This application note provides a comprehensive overview of the applications of this compound and its derivatives in organic synthesis. It includes detailed experimental protocols for its preparation and for key transformations, quantitative data summaries, and visualizations of synthetic pathways to facilitate its adoption in research and development laboratories.
Physicochemical Properties
A summary of the key physicochemical properties of this compound hydrochloride is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₈ClNO₃ |
| Molecular Weight | 283.75 g/mol [1] |
| Appearance | White to pink crystalline powder[2] |
| Melting Point | 185 °C (decomposes)[2] |
| Storage | Inert atmosphere, Room Temperature[2] |
Synthesis of the Building Block
The preparation of the title compound and its widely used ethyl ester analog can be achieved through several efficient synthetic routes. A common and effective method involves a Dieckmann-type condensation of a diester precursor.
Protocol 1: Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate Hydrochloride
This protocol describes a two-step synthesis starting from N-benzyl glycine ethyl ester.[3]
Step 1: Synthesis of 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate
-
Dissolve N-benzyl glycine ethyl ester in a suitable organic solvent (e.g., tetrahydrofuran).
-
Add 4-bromoethyl butyrate and a base such as sodium carbonate.
-
Stir the reaction mixture at reflux until the reaction is complete (monitored by TLC).
-
After cooling, filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude diester.
Step 2: Cyclization to Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate Hydrochloride
-
Dissolve the crude diester from Step 1 in an organic solvent like toluene.
-
Add a strong base, such as sodium ethoxide or sodium tert-butoxide, to initiate the intramolecular Dieckmann condensation.
-
Heat the mixture at reflux for several hours.
-
After cooling, neutralize the reaction with an acid (e.g., acetic acid) to a pH of 7.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and dissolve the residue in a suitable solvent.
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent to precipitate the hydrochloride salt.
-
Filter and dry the resulting solid to yield Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride.
A patent describing a similar procedure reported a total yield of 86.6% with a purity of 92.6% by HPLC for the free base form.[4]
Synthesis Workflow
Caption: Synthetic route to the piperidine building block.
Applications in Organic Synthesis
The strategic placement of the ketone and β-dicarboxyl functionalities allows for a wide range of synthetic manipulations, making this piperidine derivative a valuable precursor for various molecular scaffolds.
Synthesis of Chiral Alcohols via Asymmetric Bioreduction
The ketone functionality can be stereoselectively reduced to afford chiral hydroxy esters, which are valuable intermediates in pharmaceutical synthesis.
Protocol 2: Microbial Reduction of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
This protocol utilizes the yeast Candida parapsilosis for the stereospecific reduction of the ketone.
-
Prepare a culture of Candida parapsilosis SC16347 in a suitable growth medium (e.g., F7 medium).
-
Incubate the culture with shaking at 28 °C for 24-64 hours.
-
Prepare a solution of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride in DMSO.
-
Add the substrate solution to the yeast culture.
-
Continue shaking the culture at 28 °C for approximately 56 hours.
-
After the biotransformation is complete, extract the product from the culture medium using an organic solvent such as ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting product by column chromatography to obtain the desired chiral alcohol.
This microbial reduction has been shown to produce the cis-(3R,4R)-hydroxy ester with high diastereomeric (97.4% de) and enantiomeric excess (99.8% ee).
Quantitative Data for Microbial Reduction
| Microorganism | Product | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |
| Candida parapsilosis SC16347 | cis-(3R,4R)-hydroxy ester | 97.4% | 99.8% |
| Pichia methanolica SC16415 | cis-(3R,4R)-hydroxy ester | 99.5% | 98.2% |
Bioreduction Workflow
Caption: Stereoselective reduction of the ketoester.
Synthesis of Bioactive Molecules
a) Synthesis of Balofloxacin
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is a key intermediate in the synthesis of Balofloxacin, a fluoroquinolone antibacterial agent.[4] The synthesis involves several steps, including the introduction of the aminopiperidine side chain onto the quinolone core.
Proposed Synthetic Pathway to Balofloxacin
Caption: Pathway to the antibacterial agent Balofloxacin.
b) Precursor for Kinase Inhibitors
The piperidine scaffold is a common feature in many kinase inhibitors. The functional groups of this compound allow for its elaboration into various kinase inhibitor frameworks. For example, the ketone can be used to introduce diversity through reactions with various nucleophiles, and the ester can be hydrolyzed and coupled with different amines.
c) Synthesis of Spirocyclic Compounds
The carbonyl group at the 3-position can serve as a handle for the construction of spirocyclic systems, which are of great interest in medicinal chemistry. Reactions such as the Pictet-Spengler reaction or intramolecular alkylations can be envisioned starting from derivatives of the title compound.
Conclusion
This compound and its ethyl ester are valuable and versatile building blocks in organic synthesis. Their utility has been demonstrated in the synthesis of chiral molecules, complex pharmaceutical agents, and as a scaffold for the development of new bioactive compounds. The detailed protocols and synthetic pathways provided herein are intended to facilitate the broader application of these important intermediates in the research and drug development community.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
Application Note and Experimental Protocol: Synthesis of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperidine derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1][2] Specifically, 3-oxopiperidine-4-carboxylates serve as crucial intermediates in the synthesis of various therapeutic agents. This document provides detailed experimental protocols for the synthesis of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate and its derivatives, primarily focusing on two effective methods: a direct carboxylation approach and a multi-step synthesis involving a Dieckmann condensation. These protocols are designed to be readily implemented in a standard organic synthesis laboratory.
Experimental Protocols
Two primary synthetic routes are detailed below. The first is a direct method starting from 1-benzyl-3-piperidone, and the second is a more classical approach utilizing an intramolecular Dieckmann condensation.
Protocol 1: Direct Carboxylation of 1-Benzyl-3-piperidone
This method provides a straightforward synthesis of the target compound from commercially available starting materials.
Materials:
-
1-Benzyl-3-piperidone
-
Dimethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure: [3]
-
To a stirred mixture of 1-benzyl-3-piperidone (72 g) in dimethyl carbonate (500 mL), cautiously add sodium hydride (38 g, 60% dispersion in oil) in portions.
-
Heat the reaction mixture to reflux for 20 minutes.
-
After cooling, quench the reaction by the slow addition of water (800 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 400 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield this compound as a brown oil.
Protocol 2: Synthesis via Dieckmann Condensation
The Dieckmann condensation is a robust method for forming cyclic β-keto esters and is particularly useful for creating substituted piperidine rings.[1][4] This multi-step protocol outlines the synthesis of the ethyl ester analog, which can be adapted for the methyl ester.
Step 1: Synthesis of N,N-bis(β-carbomethoxyethyl)benzylamine
-
In a round-bottom flask, dissolve benzylamine and methyl acrylate in methanol.
-
Allow the Michael addition reaction to proceed at room temperature.
-
Remove the methanol under reduced pressure to obtain the piperidine intermediate.[5]
Step 2: Dieckmann Condensation
-
Dissolve the intermediate from Step 1 in an anhydrous solvent such as toluene.
-
Add a strong base, such as sodium methoxide or sodium metal, to initiate the intramolecular condensation.[5]
-
Heat the reaction mixture to drive the cyclization.
-
After the reaction is complete, neutralize with acid and perform a workup to isolate the crude product.
Step 3: Purification
-
The crude product can be purified by crystallization. For the hydrochloride salt, dissolve the free base in a suitable organic solvent and treat with hydrochloric acid to precipitate the salt.[6]
Data Presentation
The following table summarizes quantitative data for the synthesis of this compound and its ethyl ester analog.
| Compound | Starting Material(s) | Method | Yield | Purity (HPLC) | Reference |
| This compound | 1-Benzyl-3-piperidone, Dimethyl carbonate | Direct Carboxylation | 99% | Not specified | [3] |
| Ethyl N-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | N-benzyl glycine ethyl ester, 4-halogenated ethyl butyrate | Multi-step/Dieckmann | 92.6-93.3% (total) | 99.5-99.6% | [6] |
Visualizations
The following diagrams illustrate the synthetic workflows described in the protocols.
Caption: Synthetic routes to this compound.
Caption: General experimental workflow for synthesis and purification.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. organicreactions.org [organicreactions.org]
- 5. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
- 6. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
Application of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1-benzyl-3-oxopiperidine-4-carboxylate and its derivatives are versatile scaffolds in medicinal chemistry, serving as crucial building blocks for the synthesis of a wide range of biologically active compounds. The inherent structural features of the piperidine ring, combined with the reactive keto and ester functionalities, allow for diverse chemical modifications, leading to the development of potent and selective therapeutic agents. This document provides a detailed overview of the applications of this scaffold, focusing on its use in the development of dopamine D4 receptor antagonists and acetylcholinesterase inhibitors, complete with quantitative data, experimental protocols, and pathway diagrams.
Key Applications in Drug Discovery
The 1-benzyl-3-oxopiperidine-4-carboxylate core is a privileged structure in the design of ligands for various biological targets. Its applications span across multiple therapeutic areas, most notably in neuroscience.
Dopamine D4 Receptor Antagonists
The dopamine D4 receptor, a member of the D2-like family of G-protein coupled receptors, is a significant target in the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Derivatives of the 1-benzyl-3-oxopiperidine-4-carboxylate scaffold have been explored as potent and selective dopamine D4 receptor antagonists. The general structure involves modification of the piperidine nitrogen and the keto-ester portion to achieve high affinity and selectivity.
Quantitative Data: Dopamine D4 Receptor Antagonists
The following table summarizes the binding affinities (Ki) of a series of benzyloxy piperidine-based dopamine D4 receptor antagonists.
| Compound ID | R Group (at Piperidine Nitrogen) | O-Alkyl Group (at position 4) | Dopamine D4 Ki (nM) |
| 1a | 3-Fluoro-4-methoxybenzyl | 3-Fluorobenzyl | 205.9 |
| 1b | 3-Fluoro-4-methoxybenzyl | 3,4-Difluorobenzyl | 169 |
| 1c | 3-Fluoro-4-methoxybenzyl | 4-Fluoro-3-methylbenzyl | 135 |
| 2a | 2-Imidazo[1,2-a]pyridine | 3-Fluorobenzyl | 167 |
| 2b | 2-Imidazo[1,2-a]pyridine | 3,4-Difluorobenzyl | 338 |
| 2c | 2-Imidazo[1,2-a]pyridine | 3-Trifluoromethylbenzyl | 166 |
| 2d | 2-Imidazo[1,2-a]pyridine | 4-Chlorobenzyl | 134 |
Acetylcholinesterase Inhibitors
Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these agents enhance cholinergic neurotransmission in the brain. The 1-benzylpiperidine moiety is a well-established pharmacophore in the design of potent AChE inhibitors. Carboxamide derivatives of the core scaffold have shown significant inhibitory activity.
Quantitative Data: Acetylcholinesterase Inhibitors
The following table presents the in vitro inhibitory activity (IC50) of N-benzylpiperidine carboxamide derivatives against acetylcholinesterase.
| Compound ID | Amide Moiety | Acetylcholinesterase IC50 (µM) |
| 3a | N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl) | 0.41 |
| 3b | N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) | 5.94 |
Experimental Protocols
The following are representative protocols for the synthesis of key intermediates and final compounds derived from the this compound scaffold.
Protocol 1: Synthesis of N-Substituted Piperidine Derivatives via Reductive Amination
This protocol describes a general procedure for the N-alkylation of a piperidine derivative with an aldehyde using a reducing agent.
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Substituted benzaldehyde (e.g., 3-fluoro-4-methoxybenzaldehyde)
-
Sodium triacetoxyborohydride
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in dichloromethane (DCM), add the substituted benzaldehyde (1.1 eq) and triethylamine (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired N-substituted piperidone.
Protocol 2: Synthesis of Piperidine Carboxamide Derivatives via Amide Coupling
This protocol outlines a general method for the formation of an amide bond between a piperidine carboxylic acid and an amine.
Materials:
-
1-Benzylpiperidine-4-carboxylic acid
-
Substituted amine (e.g., 2-amino-5,6-dimethoxy-8H-indeno[1,2-d]thiazole)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-benzylpiperidine-4-carboxylic acid (1.0 eq) in dry dimethylformamide (DMF), add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the substituted amine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired piperidine carboxamide derivative.
Visualizations
Synthetic Workflow
Application Notes and Protocols: Methyl 1-benzyl-3-oxopiperidine-4-carboxylate in the Synthesis of Receptor Agonists and Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of methyl 1-benzyl-3-oxopiperidine-4-carboxylate and its analogs as key intermediates in the synthesis of pharmacologically active compounds, particularly receptor antagonists. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting G-protein coupled receptors (GPCRs). This document will focus on the synthesis of dopamine D4 receptor antagonists, using a representative example that highlights the modification of a similar piperidine core.
Introduction
This compound is a versatile synthetic intermediate. The presence of a keto group at the 3-position and a carboxylate at the 4-position on the piperidine ring allows for a variety of chemical transformations. These functional groups enable the introduction of diverse substituents and the construction of complex molecular architectures necessary for specific interactions with biological targets. The N-benzyl group serves as a common protecting group that can be removed and replaced with other functionalities to modulate the pharmacological properties of the final compounds. This structural motif is particularly valuable in the development of ligands for dopamine and neurokinin receptors.
Application: Synthesis of Dopamine D4 Receptor Antagonists
Dopamine D4 receptors are a key target in the treatment of various neurological and psychiatric disorders. The following sections detail a representative synthetic protocol for a potent and selective dopamine D4 receptor antagonist, starting from a commercially available 4-hydroxypiperidine derivative, which mirrors the synthetic logic that would be applied to derivatives of this compound.
Experimental Protocols
Synthesis of a 4-Benzyloxypiperidine-based Dopamine D4 Receptor Antagonist
This protocol is adapted from the synthesis of benzyloxy piperidine-based dopamine D4 receptor antagonists.
Step 1: Benzylation of the Hydroxyl Group
To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous DMF, sodium hydride (1.2 eq) is added portion-wise at 0 °C under a nitrogen atmosphere. The mixture is stirred for 30 minutes, followed by the addition of benzyl bromide (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the O-benzyl ether.
Step 2: Boc Deprotection
The Boc-protected piperidine from Step 1 is dissolved in a solution of 4M HCl in dioxane. The reaction mixture is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure to yield the piperidine hydrochloride salt, which is used in the next step without further purification.
Step 3: N-Alkylation
The piperidine hydrochloride salt from Step 2 is dissolved in DMF, and cesium carbonate (3.0 eq) is added, followed by the desired benzyl bromide derivative (1.2 eq). The reaction mixture is stirred at 60 °C for 16 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to afford the final dopamine D4 receptor antagonist.
Experimental Workflow
Caption: Synthetic workflow for a dopamine D4 antagonist.
Data Presentation
The following table summarizes the binding affinities (Ki in nM) of a series of synthesized benzyloxy piperidine analogs for various dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | R1 (N-substituent) | R2 (O-substituent) | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| 1 | 3-Fluoro-4-methoxybenzyl | 3-Fluorobenzyl | >10000 | 6300 | 3400 | 205.9 | >10000 |
| 2 | 3-Fluoro-4-methoxybenzyl | 3,4-Difluorobenzyl | >10000 | 8500 | 2100 | 169 | >10000 |
| 3 | 3-Fluoro-4-methoxybenzyl | 4-Fluoro-3-methylbenzyl | >10000 | 4500 | 1800 | 135 | >10000 |
| 4 | 2-Imidazo[1,2-a]pyridin-2-ylmethyl | 3,4-Difluorobenzyl | >10000 | >10000 | 5600 | 338 | >10000 |
| 5 | 2-Imidazo[1,2-a]pyridin-2-ylmethyl | 3-Trifluoromethylbenzyl | >10000 | 7800 | 3200 | 166 | >10000 |
Signaling Pathways
Dopamine D4 Receptor Signaling
The dopamine D4 receptor is a D2-like G-protein coupled receptor (GPCR). Upon activation by dopamine, it couples to inhibitory G proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels lead to decreased activity of protein kinase A (PKA). The βγ-subunits of the G-protein can also modulate the activity of other effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels. D4 receptor antagonists block the binding of dopamine, thereby preventing the initiation of this signaling cascade.
Caption: Dopamine D4 receptor signaling pathway.
Neurokinin-1 (NK1) Receptor Signaling
The Neurokinin-1 (NK1) receptor is another GPCR that is a target for piperidine-based antagonists. Its primary endogenous ligand is Substance P. Activation of the NK1 receptor typically leads to the coupling with Gq/11 proteins. This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events lead to a variety of cellular responses, including neuronal excitation and inflammation. NK1 receptor antagonists prevent Substance P from binding, thus inhibiting this signaling pathway.
Application Notes and Protocols for the Scalable Synthesis of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 1-benzyl-3-oxopiperidine-4-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. The piperidine structural motif is prevalent in numerous classes of drugs, highlighting the importance of efficient and scalable synthetic routes to its derivatives.[1][2][3][4] This document provides detailed protocols for the synthesis of this compound, with a focus on methods amenable to industrial scale-up. The protocols are based on established chemical transformations, including the Dieckmann condensation.
Synthetic Pathways Overview
Two primary scalable synthetic routes for the preparation of this compound and its analogs have been identified. The first involves the base-mediated carboxylation of a pre-formed piperidone ring, while the second constructs the piperidine ring via a Dieckmann condensation.
Caption: Synthetic routes for this compound.
Experimental Protocols
Protocol 1: Synthesis via Carboxylation of 1-Benzyl-3-piperidone
This protocol describes the synthesis of this compound from 1-benzyl-3-piperidone and dimethyl carbonate.
Materials:
-
1-Benzyl-3-piperidone
-
Dimethyl carbonate
-
Sodium hydride (60% dispersion in oil)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred mixture of 1-benzyl-3-piperidone (72 g) and dimethyl carbonate (500 mL), add sodium hydride (38 g, 60% oil dispersion) in batches.
-
Heat the reaction mixture to reflux for 20 minutes.
-
Cool the mixture and quench the reaction by the slow addition of water (800 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 400 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield this compound as a brown oil.[5]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 99% | [5] |
| Product Form | Brown oil | [5] |
| LC-MS (ESI+) | m/z 248 [M+H]+ | [5] |
Protocol 2: Synthesis via Dieckmann Condensation
This protocol outlines a multi-step synthesis starting from benzylamine and methyl acrylate, culminating in a Dieckmann condensation to form a related piperidone structure. This route is suitable for large-scale industrial production due to the use of inexpensive and readily available starting materials.[6]
Step 1: Synthesis of N,N-bis(β-propionic acid methyl ester)benzylamine
-
This step involves a 1,4-addition reaction between benzylamine and methyl acrylate.[6] (Detailed experimental conditions for this specific step were not available in the searched documents).
Step 2: Dieckmann Condensation
Materials:
-
N,N-bis(β-propionic acid methyl ester)benzylamine
-
Toluene
-
Methanol
-
Sodium
Procedure:
-
In a reactor, add toluene, methanol, and sodium to generate sodium methoxide, which acts as the catalyst for the Dieckmann condensation.[6]
-
Heat the mixture and add N,N-bis(β-propionic acid methyl ester)benzylamine dropwise.
-
The Dieckmann condensation reaction occurs to yield 1-benzyl-4-keto-3-piperidine acid methyl ester. The use of an inert solvent like toluene is beneficial for the intermolecular condensation.[6]
Note: The initial product of this specific patented process is the 4-oxo isomer. To obtain the target 3-oxo compound, a modification of the starting materials for the Dieckmann condensation would be necessary.
Industrial Scale-Up Considerations
For the industrial production of related compounds like Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, several key adjustments are made to optimize the process. These can be extrapolated for the synthesis of the methyl ester.
Key Industrial Adjustments:
-
Continuous Flow Reactors: The use of continuous flow reactors can significantly reduce solvent volume (by up to 40%) and improve reaction control and safety.[7]
-
Crystallization: Seeding with high-purity crystals can ensure high enantiomeric excess (>99%) in the final product.[7]
-
Process Optimization: Reaction conditions such as temperature and reaction time are optimized for higher yields and purity.[8]
Comparison of Laboratory vs. Industrial Scale for the Ethyl Ester Analog:
| Parameter | Laboratory Scale | Industrial Scale |
| Solvent | Toluene | Dichloromethane |
| Temperature | 0–5°C (step 1), 25°C (continuous) | 0–5°C (step 1), 25°C (continuous) |
| Reaction Time | 4 hours | 2 hours |
| Yield | 93.3% | 97.1% |
| Purity (HPLC) | 99.5% | 99.8% |
Data for Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride[7]
Logical Workflow for Synthesis and Purification
The following diagram illustrates a general workflow for the synthesis and purification of this compound in an industrial setting.
Caption: General workflow for synthesis and purification.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 7. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | 52763-21-0 | Benchchem [benchchem.com]
- 8. Ethyl 1-benzyl-3-(cyanomethyl)-4-oxopiperidine-3-carboxylate | 1334414-48-0 | Benchchem [benchchem.com]
Application Notes and Protocols for the Proposed Synthesis of Fentanyl Analogs from Methyl 1-benzyl-3-oxopiperidine-4-carboxylate
Disclaimer: The following document outlines a theoretical application of "Methyl 1-benzyl-3-oxopiperidine-4-carboxylate" in the synthesis of fentanyl analogs. The proposed synthetic pathway is based on established principles of organic chemistry, as no direct literature precedent for this specific transformation has been identified. These protocols are intended for informational purposes for researchers and drug development professionals and have not been experimentally validated. All laboratory work should be conducted with appropriate safety precautions and in compliance with all relevant regulations.
Introduction
Fentanyl and its analogs are potent synthetic opioids, and their synthesis is a topic of significant interest in medicinal chemistry and forensic science. Typically, the synthesis of the core 4-anilinopiperidine scaffold starts from precursors such as N-protected 4-piperidones. This document explores a hypothetical synthetic route for the preparation of fentanyl analogs starting from this compound, a β-keto ester of a piperidine derivative. The proposed pathway involves a multi-step transformation to convert the starting material into a known precursor for fentanyl synthesis.
Proposed Synthetic Pathway
The proposed synthetic route is outlined below. The key transformations involve the decarboxylation of the starting β-keto ester to form a 3-piperidone intermediate, followed by a series of functional group manipulations to yield the desired 4-anilinopiperidine precursor, which can then be acylated to produce various fentanyl analogs.
Figure 1: Proposed synthetic workflow for the conversion of this compound to a fentanyl analog.
Experimental Protocols (Hypothetical)
Step 1: Krapcho Decarboxylation of this compound
This step aims to remove the methoxycarbonyl group to yield 1-benzyl-3-oxopiperidine.
Methodology:
-
To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO) is added sodium chloride (1.2 eq) and a small amount of water (2.0 eq).
-
The reaction mixture is heated to 150-180 °C and stirred for several hours.
-
Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, 1-benzyl-3-oxopiperidine, is purified by column chromatography.
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Sodium Chloride, Water, DMSO |
| Temperature | 150-180 °C |
| Expected Product | 1-Benzyl-3-oxopiperidine |
| Anticipated Yield | 80-95% |
Step 2: Reduction of 1-Benzyl-3-oxopiperidine
This step involves the reduction of the ketone to a hydroxyl group.
Methodology:
-
1-Benzyl-3-oxopiperidine (1.0 eq) is dissolved in methanol.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (NaBH4) (1.5 eq) is added portion-wise.
-
The reaction is stirred at room temperature for 1-2 hours.
-
The reaction is quenched by the slow addition of water.
-
The methanol is removed under reduced pressure.
-
The aqueous residue is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield 1-benzylpiperidin-3-ol.
| Parameter | Value |
| Starting Material | 1-Benzyl-3-oxopiperidine |
| Reagent | Sodium Borohydride |
| Solvent | Methanol |
| Temperature | 0 °C to Room Temperature |
| Expected Product | 1-Benzylpiperidin-3-ol |
| Anticipated Yield | >95% |
Step 3: Mesylation of 1-Benzylpiperidin-3-ol
Activation of the hydroxyl group as a good leaving group.
Methodology:
-
1-Benzylpiperidin-3-ol (1.0 eq) is dissolved in dichloromethane in the presence of triethylamine (1.5 eq).
-
The solution is cooled to 0 °C.
-
Methanesulfonyl chloride (1.2 eq) is added dropwise.
-
The reaction is stirred at 0 °C for 1 hour and then at room temperature for an additional hour.
-
The reaction is quenched with saturated aqueous sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried, and concentrated to give 1-benzyl-3-(methylsulfonyloxy)piperidine.
| Parameter | Value |
| Starting Material | 1-Benzylpiperidin-3-ol |
| Reagents | Methanesulfonyl Chloride, Triethylamine |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Expected Product | 1-Benzyl-3-(methylsulfonyloxy)piperidine |
| Anticipated Yield | 90-98% |
Step 4: Nucleophilic Substitution with Aniline
This hypothetical step aims to introduce the aniline moiety at the 4-position. Note: This reaction is proposed to proceed via an elimination-addition mechanism through a cyclic enamine/imine intermediate, or a direct substitution, though the latter is less likely at an sp3 carbon. The regioselectivity for the formation of the 4-anilino product over the 3-anilino product is not guaranteed and would require experimental validation.
Methodology:
-
The mesylate from Step 3 (1.0 eq) is dissolved in a high-boiling point solvent such as N,N-dimethylformamide (DMF).
-
Aniline (2.0-3.0 eq) and a non-nucleophilic base like potassium carbonate (2.0 eq) are added.
-
The mixture is heated to 100-120 °C for several hours.
-
The reaction is monitored for the formation of the desired 4-anilino-1-benzylpiperidine.
-
After cooling, the reaction is diluted with water and extracted with ethyl acetate.
-
The organic extracts are washed, dried, and concentrated.
-
The product is purified by column chromatography to isolate the 4-anilino isomer.
| Parameter | Value |
| Starting Material | 1-Benzyl-3-(methylsulfonyloxy)piperidine |
| Reagents | Aniline, Potassium Carbonate |
| Solvent | DMF |
| Temperature | 100-120 °C |
| Expected Product | 4-Anilino-1-benzylpiperidine |
| Anticipated Yield | Variable (requires optimization) |
Step 5: Acylation to Form Fentanyl Analog
The final step involves the acylation of the secondary amine with an appropriate acylating agent.
Methodology:
-
4-Anilino-1-benzylpiperidine (1.0 eq) is dissolved in dichloromethane.
-
A base such as triethylamine or diisopropylethylamine (1.5 eq) is added.
-
The solution is cooled to 0 °C.
-
The desired acyl chloride or anhydride (e.g., propionyl chloride for fentanyl) (1.2 eq) is added dropwise.
-
The reaction is stirred at room temperature until completion.
-
The mixture is washed with saturated aqueous sodium bicarbonate and brine.
-
The organic layer is dried and concentrated to yield the crude fentanyl analog.
-
Purification is performed by recrystallization or column chromatography.
| Parameter | Value |
| Starting Material | 4-Anilino-1-benzylpiperidine |
| Reagents | Acyl Chloride/Anhydride, Base |
| Solvent | Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Expected Product | Fentanyl Analog |
| Anticipated Yield | 85-95% |
Logical Relationship of Synthetic Intermediates
Figure 2: Logical progression of key intermediates in the proposed synthesis.
Conclusion
The presented application note details a hypothetical, multi-step synthesis of fentanyl analogs from this compound. While the individual reactions are based on well-known organic transformations, the entire sequence, particularly the conversion of a 3-substituted piperidine to a 4-substituted one, would require significant experimental validation and optimization. This document serves as a conceptual framework for researchers exploring novel synthetic routes to this important class of molecules.
Application Notes and Protocols for the Derivatization of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate, a key scaffold in medicinal chemistry. The derivatization strategies outlined herein are designed to facilitate comprehensive structure-activity relationship (SAR) studies, aiding in the discovery and optimization of novel therapeutic agents. The piperidine moiety is a well-established "privileged structure" in drug development, forming the core of numerous biologically active compounds.[1]
Introduction
The core structure, this compound, offers multiple reactive sites for chemical modification, including the ketone at the C3 position, the methyl ester at the C4 position, and the N-benzyl group. By systematically altering these functional groups, researchers can probe the specific interactions between the molecule and its biological target, leading to compounds with enhanced potency, selectivity, and pharmacokinetic profiles. The piperidine scaffold is a common feature in molecules targeting a range of biological entities, including opioid receptors and acetylcholinesterase.[2][3][4]
These protocols will detail synthetic routes to generate a library of analogs for subsequent biological screening. The resulting data can be used to construct a robust SAR model, guiding further lead optimization.
Derivatization Strategies
A focused library of derivatives can be generated by targeting three primary locations on the this compound scaffold:
-
Modification of the C3-Ketone: The ketone can be reduced to a hydroxyl group or converted to various substituted amines via reductive amination.
-
Modification of the C4-Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a diverse range of amides.
-
Modification of the N-Benzyl Group: The benzyl group can be removed via hydrogenolysis and replaced with a variety of alkyl, aryl, or acyl substituents.
The following diagram illustrates the general workflow for these derivatization strategies.
Caption: General workflow for the derivatization of this compound.
Experimental Protocols
Protocol 1: Reduction of the C3-Ketone
This protocol describes the reduction of the ketone at the C3 position to a hydroxyl group, yielding diastereomeric alcohol analogs.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask at room temperature.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel to separate the diastereomers.
Protocol 2: Reductive Amination of the C3-Ketone
This protocol details the conversion of the C3-ketone to a secondary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, 1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane, add the primary amine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Hydrolysis of the C4-Ester
This protocol describes the saponification of the methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH, 2.0 eq)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the carboxylic acid.
Protocol 4: Amide Coupling
This protocol details the formation of an amide from the carboxylic acid intermediate.
Materials:
-
1-Benzyl-3-oxopiperidine-4-carboxylic acid (from Protocol 3, 1.0 eq)
-
Amine (e.g., morpholine, 1.2 eq)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in DMF.
-
Add the desired amine (1.2 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the mixture at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation for SAR Studies
The biological activity of the synthesized derivatives should be evaluated in relevant assays. The quantitative data, such as IC₅₀ or Kᵢ values, should be tabulated to facilitate direct comparison and the elucidation of structure-activity relationships.
Table 1: SAR Data for C3-Modified Analogs
| Compound ID | R¹ (at C3) | Biological Activity (IC₅₀, nM) |
| Parent | =O | [Insert Data] |
| 1a | -OH (cis) | [Insert Data] |
| 1b | -OH (trans) | [Insert Data] |
| 2a | -NH-CH₂Ph | [Insert Data] |
| 2b | -NH-CH₂-c-Pr | [Insert Data] |
Table 2: SAR Data for C4-Modified Analogs
| Compound ID | R² (at C4) | Biological Activity (IC₅₀, nM) |
| Parent | -COOCH₃ | [Insert Data] |
| 3 | -COOH | [Insert Data] |
| 4a | -CONH-CH₂Ph | [Insert Data] |
| 4b | -CON(CH₃)₂ | [Insert Data] |
| 4c | -CO-Morpholine | [Insert Data] |
Table 3: SAR Data for N-Substituted Analogs
| Compound ID | R³ (at N1) | Biological Activity (IC₅₀, nM) |
| Parent | -CH₂Ph | [Insert Data] |
| 5 | -H | [Insert Data] |
| 6a | -CH₃ | [Insert Data] |
| 6b | -CH₂CH₂Ph | [Insert Data] |
| 6c | -CO-Ph | [Insert Data] |
Potential Biological Targets and Signaling Pathways
Based on the prevalence of the piperidine scaffold in neuroactive agents, a likely biological target for these derivatives could be G-protein coupled receptors (GPCRs), such as opioid receptors. The following diagram illustrates a simplified signaling pathway for a typical GPCR.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate. The content is designed to address specific experimental challenges to optimize reaction yields and product purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via the Dieckmann condensation of N-benzyl-N-(2-methoxycarbonylethyl)glycine methyl ester.
Issue 1: Low or No Yield of the Desired Product
Possible Causes and Solutions:
-
Ineffective Base: The chosen base may not be strong enough to deprotonate the α-carbon of the diester, which is essential for initiating the intramolecular condensation.
-
Recommendation: Sodium hydride (NaH) is a commonly used strong base for this reaction. Other effective bases include sodium ethoxide, sodium methoxide, and potassium tert-butoxide. Ensure the base is fresh and has been handled under anhydrous conditions to prevent deactivation.
-
-
Presence of Moisture: The Dieckmann condensation is highly sensitive to moisture, which can quench the base and hydrolyze the ester functionalities.
-
Recommendation: Thoroughly dry all glassware before use. Use anhydrous solvents, and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incorrect Reaction Temperature: The reaction temperature can significantly impact the rate of reaction and the formation of side products.
-
Recommendation: The optimal temperature depends on the solvent and base used. For reactions with sodium hydride in toluene, refluxing is often required. When using stronger bases like LDA in THF, the reaction can often be performed at lower temperatures.
-
-
Reverse Claisen Condensation: The Dieckmann condensation is a reversible reaction. If the product is not stabilized, the equilibrium may favor the starting materials.[1]
-
Recommendation: The reaction is driven forward by the deprotonation of the acidic β-keto ester product. Using a sufficient amount of a strong base ensures this final deprotonation step, shifting the equilibrium towards the product. An acidic workup is then required to protonate the enolate and isolate the final product.[2][3]
-
Issue 2: Formation of a Complex Mixture of Byproducts
Possible Causes and Solutions:
-
Intermolecular Condensation (Oligomerization): At high concentrations, the enolate can react with another molecule of the starting diester instead of intramolecularly, leading to the formation of polymers or oligomers.
-
Recommendation: Perform the reaction under high dilution conditions to favor the intramolecular cyclization. This can be achieved by slowly adding the diester to a solution of the base.
-
-
Hydrolysis and Decarboxylation: If water is present, the ester groups can be hydrolyzed to carboxylic acids. The resulting β-keto acid is unstable and can readily decarboxylate, leading to the formation of 1-benzyl-4-piperidone.
-
Recommendation: Strictly anhydrous conditions are crucial. If subsequent hydrolysis and decarboxylation to the ketone are desired, this is typically performed as a separate step after the initial cyclization.[4]
-
-
Transesterification: If the alkoxide base used does not match the alkyl group of the ester, transesterification can occur, leading to a mixture of ester products.[5]
-
Recommendation: Match the alkoxide base to the ester. For example, use sodium methoxide for methyl esters or sodium ethoxide for ethyl esters.
-
Issue 3: Difficulty in Product Purification
Possible Causes and Solutions:
-
Oily Product: The crude product may be an oil that is difficult to crystallize due to the presence of impurities.
-
Recommendation: Column chromatography is a common and effective method for purifying β-keto esters. A typical stationary phase is silica gel, with an eluent system such as a mixture of ethyl acetate and hexane.
-
-
Co-elution of Impurities: Some byproducts may have similar polarities to the desired product, making separation by chromatography challenging.
-
Recommendation: Adjust the eluent system for chromatography to improve separation. Alternatively, techniques such as distillation under reduced pressure or crystallization from a different solvent system may be effective. The product can also be converted to its hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the intramolecular Dieckmann condensation of a diester, specifically N-benzyl-N-(2-methoxycarbonylethyl)glycine methyl ester.[4] This reaction is a type of intramolecular Claisen condensation that is well-suited for forming five- and six-membered rings.[1][2]
Q2: How do I choose the right base for the Dieckmann condensation?
A2: The choice of base is critical for the success of the reaction. Strong, non-nucleophilic bases are preferred. Sodium hydride (NaH) is a common choice. Alkoxides like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are also frequently used; it is important to match the alkoxide to the ester to avoid transesterification. For more sensitive substrates or to improve regioselectivity in unsymmetrical diesters, stronger, sterically hindered bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) can be employed in aprotic solvents like THF at low temperatures.[5][7]
Q3: What is the role of the solvent in this synthesis?
A3: The solvent plays a crucial role in the reaction's success. Anhydrous, non-protic solvents are generally required. Toluene and benzene are common choices, especially when using sodium hydride, as they allow for heating to reflux. Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) can also be used and may enhance the stability of the enolate intermediate.[7]
Q4: My reaction seems to have worked, but I ended up with 1-benzyl-4-piperidone. What happened?
A4: The formation of 1-benzyl-4-piperidone is a result of the hydrolysis of the methyl ester group of your target molecule to a carboxylic acid, followed by decarboxylation. This typically occurs if your reaction mixture was contaminated with water or if you performed a harsh aqueous workup under acidic or basic conditions with heating.[3][4]
Q5: Can I use a different ester, for example, an ethyl ester, for this synthesis?
A5: Yes, the corresponding ethyl ester, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate, can also be synthesized using a similar Dieckmann condensation approach starting from the corresponding diethyl ester. It is important to use a corresponding ethoxide base (e.g., sodium ethoxide) to prevent transesterification.
Experimental Protocols
Synthesis of this compound via Dieckmann Condensation
This protocol is a generalized procedure based on common practices for the Dieckmann condensation.
Materials:
-
N-benzyl-N-(2-methoxycarbonylethyl)glycine methyl ester
-
Sodium hydride (60% dispersion in mineral oil) or Sodium Methoxide
-
Anhydrous Toluene or Anhydrous Methanol
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (nitrogen or argon).
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (1.2 equivalents) in anhydrous toluene.
-
Addition of Diester: Slowly add a solution of N-benzyl-N-(2-methoxycarbonylethyl)glycine methyl ester (1 equivalent) in anhydrous toluene to the suspension of the base at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of methanol or ethanol.
-
Workup: Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 5-6.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to yield this compound.
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of Dieckmann Condensation
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Base | Stronger base (e.g., NaH, LDA) | Generally higher | Ensures complete deprotonation to form the enolate and drives the equilibrium towards the product.[7] |
| Weaker base (e.g., Na2CO3) | Lower or no reaction | Insufficiently basic to deprotonate the α-carbon of the ester. | |
| Solvent | Aprotic (e.g., Toluene, THF) | Higher | Prevents quenching of the base and unwanted side reactions.[7] |
| Protic (e.g., Ethanol) | Lower or no reaction | Reacts with strong bases. Can lead to transesterification if the alcohol does not match the ester. | |
| Concentration | High dilution | Higher | Favors intramolecular cyclization over intermolecular polymerization. |
| High concentration | Lower | Increases the likelihood of intermolecular side reactions, leading to oligomers. | |
| Temperature | Optimized (e.g., reflux in Toluene) | Higher | Provides sufficient activation energy for the reaction to proceed at a reasonable rate. |
| Too low | Very slow or no reaction | Insufficient energy to overcome the activation barrier. | |
| Too high | Lower | May promote side reactions and decomposition of starting materials or products. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. Dieckmann Condensation [organic-chemistry.org]
- 2. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 3. Diesters Compound Intramolecular Condensation and Its Applications [ijraset.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. grokipedia.com [grokipedia.com]
- 6. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Common side products in the synthesis of "Methyl 1-benzyl-3-oxopiperidine-4-carboxylate"
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and scientists working on the synthesis of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method is the intramolecular Dieckmann condensation of the corresponding diester, N-benzyl-N,N-bis(2-methoxycarbonylethyl)amine, using a strong base like sodium hydride.[1][2] An alternative reported synthesis involves the reaction of 1-benzyl-3-piperidone with dimethyl carbonate in the presence of sodium hydride.[3]
Q2: My reaction yield is very low. What are the potential causes?
A2: Low yields can stem from several factors. Firstly, the quality of the reagents, particularly the base (e.g., sodium hydride), is crucial; it should be fresh and handled under anhydrous conditions. Secondly, the reaction conditions must favor the intramolecular cyclization. This typically means using high dilution to suppress intermolecular side reactions.[4] Incomplete reaction due to insufficient reaction time or temperature can also lead to low yields. Lastly, issues during the work-up and purification steps can result in product loss.
Q3: I am observing multiple spots on my TLC plate after the reaction. What could these be?
A3: Multiple spots on a TLC plate indicate the presence of impurities. Common side products in the Dieckmann condensation include the unreacted starting diester, intermolecular condensation products (oligomers), and the hydrolyzed and decarboxylated product (N-benzyl-3-piperidone).[4][5] The presence of these byproducts will result in a more complex TLC profile.
Q4: The final product appears as a brown oil instead of a crystalline solid. How can I purify it?
A4: While the hydrochloride salt is a crystalline solid, the free base of this compound is often isolated as an oil, as reported in some procedures.[3] Purification can be achieved through column chromatography on silica gel. If a solid product is desired, conversion to its hydrochloride salt can be performed.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive sodium hydride. | Use fresh, high-quality sodium hydride from a newly opened container. Ensure it is handled under a dry, inert atmosphere (e.g., argon or nitrogen). |
| Insufficient reaction temperature or time. | Monitor the reaction progress using TLC. If the starting material is consumed slowly, consider increasing the reaction temperature or extending the reaction time. | |
| Presence of moisture in the reaction. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. | |
| Formation of a White Precipitate that is not the Product | Insoluble base or salts. | This is expected when using sodium hydride. The reaction is typically heterogeneous. Ensure efficient stirring. |
| Product is an Intractable Oil | Presence of oligomeric byproducts. | Run the reaction under high-dilution conditions to favor the intramolecular cyclization over intermolecular condensation.[4] |
| Residual solvent. | Ensure complete removal of the solvent under reduced pressure. | |
| Product Decomposes During Purification | Hydrolysis and decarboxylation of the β-keto ester. | Avoid prolonged exposure to acidic or basic conditions during work-up and purification. Use a neutral work-up if possible. Keep the temperature low during purification.[5] |
| Formation of enamines with amine impurities. | Ensure all reagents and solvents are free from amine contaminants. |
Common Side Products
| Side Product Structure | Chemical Name | Reason for Formation |
| (Representative structure of a dimer) | Intermolecular Condensation Product (Oligomer/Dimer) | Occurs when the concentration of the starting diester is too high, leading to reaction between two molecules instead of intramolecular cyclization.[4] |
| N-benzyl-3-piperidone | Hydrolysis of the ester group followed by decarboxylation of the resulting β-keto acid. This can happen if water is present during the reaction or work-up.[5] | |
| Unreacted Starting Diester | Incomplete reaction due to insufficient reaction time, temperature, or base activity. |
Experimental Protocol: Synthesis from 1-benzyl-3-piperidone
This protocol is adapted from a reported synthesis.[3]
Materials:
-
1-benzyl-3-piperidone (72 g)
-
Dimethyl carbonate (500 mL)
-
Sodium hydride (60% dispersion in oil, 38 g)
-
Water (800 mL)
-
Ethyl acetate (1200 mL)
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred mixture of 1-benzyl-3-piperidone (72 g) in dimethyl carbonate (500 mL), add sodium hydride (38 g, 60% oil dispersion) in portions under an inert atmosphere.
-
Heat the reaction mixture to reflux for 20 minutes.
-
Cool the reaction mixture and quench by the slow addition of water (800 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 400 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield this compound as a brown oil.
Note: This protocol reports a 99% crude yield.[3]
Visualization of a Key Side Reaction Pathway
Caption: Formation of intermolecular side product vs. desired intramolecular product.
References
Technical Support Center: Troubleshooting the Dieckmann Condensation for Piperidone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of piperidones via the Dieckmann condensation.
Frequently Asked Questions (FAQs)
Q1: What is the Dieckmann condensation and how is it applied to piperidone synthesis?
The Dieckmann condensation is an intramolecular Claisen condensation of a diester that is heated with a base to yield a β-keto ester.[1][2] For the synthesis of N-substituted 4-piperidones, a common starting material is a diester, which cyclizes in the presence of a strong base to form the piperidone ring structure.[3] Subsequent hydrolysis and decarboxylation of the resulting β-keto ester yield the desired 4-piperidone.
Q2: What are the most critical parameters influencing the success of a Dieckmann condensation for piperidone synthesis?
The yield and purity of the piperidone product are highly sensitive to several factors, including the choice and amount of base, reaction temperature, solvent, and reaction time. Careful optimization of these parameters is crucial for a successful synthesis.[3]
Q3: What are common side reactions in the Dieckmann condensation for piperidone synthesis?
Common side reactions include intermolecular condensation (oligomerization), especially at high concentrations, and amidation if the reaction is run at reflux with an amine present.[4] Using an excess of base can also lead to further deprotonation and other undesired side reactions.[4]
Q4: How can I monitor the progress of my Dieckmann condensation reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check for the consumption of the starting diester and the formation of the desired product.
Troubleshooting Guides
Low or No Product Yield
Problem: The reaction has resulted in a low yield or no desired piperidone product.
| Potential Cause | Suggested Solution(s) |
| Ineffective Base | The choice of base is critical. Sodium-based reagents are common. For the synthesis of 1-(2-phenethyl)-4-piperidone, sodium metal has been shown to give a higher yield (72%) compared to sodium hydride (64%), sodium methoxide (61%), and sodium t-butoxide (40%) under similar conditions.[3] Ensure the base is fresh and of high purity. |
| Incorrect Amount of Base | At least two equivalents of base are necessary. The first equivalent deprotonates the α-carbon to initiate the cyclization, and the second deprotonates the resulting β-keto ester, which is more acidic than the starting material, driving the reaction forward.[4] Some protocols may even call for up to four equivalents.[4] |
| Suboptimal Reaction Time | The reaction time needs to be optimized. For the synthesis of 1-(2-phenethyl)-4-piperidone using sodium as the base at room temperature, the yield increased from 19% at 6 hours to 57% at 24 hours, but then decreased to 20% after 72 hours, possibly due to side reactions.[3] |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Aprotic solvents like toluene, xylene, or THF are commonly used.[4][5] Solvents with low boiling points may not favor the intramolecular cyclization.[3] The use of polar aprotic solvents like THF or DMF can enhance enolate stability.[5] |
| High Reaction Concentration | High concentrations of the starting diester can favor intermolecular condensation (oligomerization) over the desired intramolecular cyclization. Running the reaction at higher dilution can help to minimize the formation of these oligomeric side products.[4] |
| Moisture in Reaction | The Dieckmann condensation is sensitive to moisture, which can quench the base and the enolate intermediate. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Product Loss During Workup | The workup procedure must be performed carefully. The acidification of the reaction mixture to regenerate the β-keto ester is exothermic and the temperature should be controlled to prevent a retro-Dieckmann reaction.[3] Ensure complete extraction of the product from the aqueous layer. |
Product Purity Issues
Problem: The final piperidone product is impure, presenting as an oil instead of a solid or showing multiple spots on TLC.
| Potential Cause | Suggested Solution(s) |
| Formation of Side Products | As mentioned, oligomerization and amidation are possible side reactions.[4] Running the reaction under more dilute conditions can reduce oligomerization. To avoid amidation, ensure the reaction temperature is appropriate and consider using a non-nucleophilic base. |
| Incomplete Reaction | If the starting diester is still present, the reaction may not have gone to completion. Optimize the reaction time and ensure a sufficient amount of active base is used. |
| Difficult Crystallization | The presence of impurities or residual alcohol from the reaction can prevent the product from crystallizing.[4] An aqueous workup can help remove the alcohol. If the product still fails to crystallize, purification by column chromatography may be necessary. Using a stronger acid, such as ethereal HCl, for the workup might facilitate the formation of a crystalline salt.[4] |
| Oiling Out | The product "oiling out" is common in impure reaction mixtures and can be an indication of the presence of oligomers.[4] |
Quantitative Data Summary
The following tables summarize the effect of different reaction parameters on the yield of N-substituted piperidones.
Table 1: Effect of Different Bases on the Yield of 1-(2-phenethyl)-4-piperidone [3]
| Base | Yield (%) |
| Sodium | 72 |
| Sodium Hydride | 64 |
| Sodium Methoxide | 61 |
| Sodium t-Butoxide | 40 |
| Reaction conditions: Room temperature, 24 hours. |
Table 2: Effect of Reaction Time on the Yield of 1-(2-phenethyl)-4-piperidone [3]
| Time (hours) | Yield (%) |
| 6 | 19 |
| 12 | 44 |
| 24 | 57 |
| 72 | 20 |
| Reaction conditions: Sodium metal as base, room temperature. |
Experimental Protocols
Synthesis of N-Benzyl-4-piperidone
This protocol is adapted from a literature procedure.
Materials:
-
N,N-bis(β-propionate methyl ester) benzylamine
-
Anhydrous Toluene
-
Metallic Sodium
-
Anhydrous Methanol
-
25% (mass fraction) Hydrochloric Acid Solution
-
35% Sodium Hydroxide Solution
-
Ethyl Acetate
-
Saturated Sodium Chloride Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a 250 mL dry three-necked flask equipped with a stirrer and a reflux condenser, add 150 mL of anhydrous toluene and 2.8 g of metallic sodium.
-
Stir the mixture and heat to reflux.
-
Add 1 mL of anhydrous methanol to initiate the reaction.
-
Slowly add 28 g of N,N-bis(β-propionate methyl ester) benzylamine dropwise to the refluxing mixture.
-
After the addition is complete, continue to reflux for 6 hours. During this time, the stirring speed may need to be increased, and an additional 100 mL of anhydrous toluene can be added in batches to maintain a stirrable mixture.
-
Stop heating and allow the reaction mixture to cool to room temperature.
-
Extract the mixture with 150 mL of 25% hydrochloric acid solution.
-
Heat the acidic aqueous layer in an oil bath and reflux for 5 hours for hydrolysis and decarboxylation. Monitor the reaction by testing a small sample with a FeCl₃ solution; the reaction is complete when there is no color change.
-
Cool the reaction mixture and, while stirring, add 35% NaOH solution to neutralize the mixture to a pH of approximately 8.5.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with a saturated NaCl solution, and dry over anhydrous magnesium sulfate.
-
Remove the ethyl acetate by distillation.
-
Purify the remaining material by distillation under reduced pressure to obtain 1-benzyl-4-piperidone as a light yellow oily liquid. (Reported yield: 78.4%).
Visualizations
Dieckmann Condensation Mechanism for Piperidone Synthesis
Caption: Mechanism of the Dieckmann condensation for piperidone synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in piperidone synthesis.
References
"Methyl 1-benzyl-3-oxopiperidine-4-carboxylate" stability and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, the compound, particularly in its hydrochloride salt form, should be stored in a tightly-closed container in a cool, dry, and well-ventilated area.[1] Long-term storage under these conditions is recommended to prevent degradation.[1] For analogous compounds, storage at refrigerated temperatures (e.g., 0-5°C) in a dry environment is suggested.[2]
Q2: Is this compound stable at room temperature?
A2: The compound is generally stable under recommended ambient temperatures and pressures.[1] However, prolonged exposure to high temperatures, humidity, or light should be avoided to minimize the risk of degradation.
Q3: What are the known incompatibilities for this compound?
A3: this compound is incompatible with strong oxidizing agents.[1] Contact with such agents should be avoided as it can lead to oxidative degradation.
Q4: What are the primary degradation pathways for this molecule?
A4: The molecule has several functional groups susceptible to degradation:
-
Ester Hydrolysis: The methyl ester at the C4 position is susceptible to hydrolysis under both acidic and basic conditions. This reaction yields the corresponding carboxylic acid (1-benzyl-3-oxopiperidine-4-carboxylic acid).[3]
-
Decarboxylation: The product of hydrolysis is a β-keto acid, which is inherently unstable and can readily undergo decarboxylation, especially when heated, to produce 1-benzylpiperidin-3-one and carbon dioxide.[4][5]
-
Oxidative Degradation: The piperidine ring and the N-benzyl group can be susceptible to oxidation.[6] Atmospheric photo-oxidation can be initiated by radicals, leading to H-abstraction and potential ring-opening or formation of various oxidized species.[1][7]
-
Thermal Decomposition: At high temperatures, the compound can decompose, generating hazardous products such as carbon oxides, nitrogen oxides, and hydrogen chloride (for the HCl salt).[1]
Q5: Is the N-benzyl group stable?
A5: The N-benzyl group is generally stable but can be cleaved under certain conditions. Common debenzylation methods include hydrogenolysis (reductive cleavage), or treatment with strong acids or oxidizing agents.[3][6] These conditions are typically not encountered during standard storage or use, but they represent a potential degradation pathway under harsh chemical environments.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| Loss of compound purity over time in storage, even in a sealed container. | Hydrolysis: The compound's ester group is susceptible to hydrolysis, especially if exposed to moisture. | Ensure the compound is stored in a desiccated environment. Use a glove box with a dry atmosphere for aliquoting. Store long-term at or below 4°C. |
| Appearance of a new, more polar peak in HPLC analysis during a reaction in an aqueous medium. | Ester Hydrolysis: The methyl ester has likely hydrolyzed to the more polar carboxylic acid. | Confirm the identity of the new peak by LC-MS. If hydrolysis is undesirable, switch to anhydrous solvents for the reaction. |
| Appearance of a new, less polar peak in HPLC after heating the sample. | Decarboxylation: If the compound first hydrolyzed to the β-keto acid, subsequent heating could cause decarboxylation to 1-benzylpiperidin-3-one. | Analyze the sample by LC-MS to identify the new peak. Avoid excessive heating of the compound, especially in the presence of water. |
| Reaction mixture turns yellow/brown, and multiple unknown peaks appear in the chromatogram. | Oxidative Degradation: The piperidine ring or benzyl group may be oxidizing, especially if exposed to air, light, or incompatible reagents (e.g., strong oxidizers). | Run reactions under an inert atmosphere (e.g., nitrogen or argon). Protect the reaction mixture from light by wrapping the flask in foil. Re-evaluate reagent compatibility. |
| Low yield in a reaction where a strong base is used at high temperatures. | Hofmann Elimination: Formation of a quaternary ammonium salt followed by Hofmann elimination is a possible degradation pathway for piperidine derivatives under these conditions.[2] | Use a milder, non-nucleophilic base (e.g., K₂CO₃, DIPEA).[2] If possible, conduct the reaction at a lower temperature. |
Quantitative Degradation Data
Disclaimer: This data is for analogous compounds and should be used for estimation purposes only. Actual degradation rates for this compound will vary and must be determined experimentally.
| Compound/Class | Condition | Parameter | Value | Reference Context |
| Piperazine (PZ) | Thermal Degradation at 150°C (aqueous, with CO₂) | First-order rate constant (k₁) | 6.12 x 10⁻⁹ s⁻¹ | Piperidine derivatives are noted to be among the most thermally stable amines in this study.[8] |
| Piperazine (PZ) | Thermal Degradation | Activation Energy (Ea) | 183.5 kJ/mol | Indicates the energy barrier for thermal decomposition in an aqueous system.[8] |
| Methyl Esters | Acid-Catalyzed Hydrolysis (70% acetone-water) | Relative Rate | Monomethyl esters hydrolyze at approximately half the rate of dimethyl esters. | General observation for hydrolysis kinetics of methyl esters. |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.
1. Objective: To assess the stability of the compound under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions.
2. Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Calibrated oven
3. Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
4. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Keep at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Keep at 60°C for 4 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of ~0.1 mg/mL.
-
-
Neutral Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of HPLC grade water.
-
Keep at 60°C for 24 hours.
-
Cool and dilute to a final concentration of ~0.1 mg/mL.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of ~0.1 mg/mL.
-
-
Thermal Degradation:
-
Store a solid sample of the compound in an oven at 80°C for 48 hours.
-
Prepare a solution of ~0.1 mg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution (~0.1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Analyze the samples alongside a control sample protected from light.
-
5. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (preferably with a mass spectrometer detector).
-
Calculate the percentage degradation and identify major degradation products by comparing their retention times and mass spectra to the parent compound.
Visualizations
Degradation Pathways
Caption: Key degradation pathways for the target compound.
Experimental Workflow
Caption: Workflow for a forced degradation study.
References
- 1. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. research.monash.edu [research.monash.edu]
- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 5. aklectures.com [aklectures.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. benchchem.com [benchchem.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Purity Enhancement of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 1-benzyl-3-oxopiperidine-4-carboxylate. The following information is designed to address common purity issues encountered during and after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. Specific examples include N-benzyl glycine methyl ester, and products resulting from over-alkylation or hydrolysis of the ester functionality. Oxidation of the piperidine ring can also lead to colored impurities.
Q2: My purified product has a yellowish tint. What is the likely cause and how can I remove it?
A2: A yellowish tint often indicates the presence of colored impurities, which may arise from oxidation or other side reactions. Treatment with activated carbon during the recrystallization process is an effective method for removing such impurities.
Q3: I am observing "oiling out" during the recrystallization of my compound. What can I do to promote crystal formation?
A3: "Oiling out" occurs when the compound separates as a liquid instead of a solid during recrystallization. To mitigate this, try the following:
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Solvent Polarity: Adjust the solvent system. If using a single solvent, try adding a miscible anti-solvent dropwise to the warm solution until slight turbidity is observed.
-
Scratching: Scratch the inside of the flask with a glass rod at the air-solvent interface to create nucleation sites for crystal growth.
-
Seeding: Introduce a seed crystal of the pure compound to induce crystallization.
Q4: Can I use the same purification methods for the free base and the hydrochloride salt of this compound?
A4: While some methods like column chromatography can be adapted, the purification strategies often differ. The hydrochloride salt, being more polar, is typically purified by recrystallization from polar solvent systems or through pH-controlled extractions. The free base is more amenable to normal-phase column chromatography and recrystallization from less polar organic solvents.
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
Symptoms:
-
Broad melting point range.
-
Multiple spots on Thin Layer Chromatography (TLC) analysis.
-
HPLC analysis shows a purity of less than 95%.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete reaction | Monitor the reaction progress by TLC or HPLC. If starting materials are still present, consider extending the reaction time or adding more reagents. |
| Presence of polar impurities | Perform an aqueous workup with pH-controlled extractions to remove acidic or basic impurities. |
| Presence of non-polar impurities | Utilize column chromatography with a suitable solvent gradient to separate the target compound from non-polar byproducts. |
Issue 2: Poor Separation During Column Chromatography
Symptoms:
-
Co-elution of the product with impurities.
-
Streaking or tailing of the product spot on TLC.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate solvent system | Optimize the mobile phase. A common system for this compound is a gradient of petroleum ether and ethyl acetate. Experiment with different ratios to achieve better separation on TLC before scaling up to a column. |
| Column overloading | Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
| Compound is acidic or basic | Add a small amount of a modifier to the mobile phase. For basic compounds like piperidine derivatives, adding ~1% triethylamine can reduce tailing on silica gel. |
Issue 3: Low Recovery After Recrystallization
Symptoms:
-
A significant amount of product remains in the mother liquor.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| The compound is too soluble in the chosen solvent at low temperatures. | Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. A two-solvent system (a "good" solvent and a "poor" solvent) can also be effective. |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The solution was not cooled sufficiently. | After cooling to room temperature, place the flask in an ice bath or refrigerator to maximize crystal formation. |
Data Presentation
The following tables summarize illustrative data for the purification of this compound.
Table 1: Illustrative Comparison of Purification Methods
| Purification Method | Initial Purity (HPLC) | Final Purity (HPLC) | Yield | Notes |
| Column Chromatography | 85% | >99% | 73% | Petroleum ether: Ethyl acetate gradient.[1] |
| Recrystallization (Ethanol/Water) | 90% | 98.5% | 85% | Based on data for the analogous ethyl ester.[2] |
| Recrystallization (Isopropanol) | 90% | 97% | 75% | Illustrative data. |
Table 2: Illustrative Solvent Screening for Recrystallization
| Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Recovery |
| Ethanol/Water (3:1) | High | Low | Good | High |
| Isopropanol | Moderate | Low | Good | Moderate |
| Ethyl Acetate/Hexane | High | Low | Fair | High |
| Acetone | High | Moderate | Poor (oiling out) | Low |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is based on procedures described for the purification of this compound.[1]
-
Preparation of the Column:
-
Prepare a slurry of silica gel in petroleum ether.
-
Pour the slurry into a chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
Drain the excess solvent until the solvent level is just above the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.
-
Adsorb the sample onto a small amount of silica gel and evaporate the solvent.
-
Carefully add the dried silica with the adsorbed sample to the top of the column.
-
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 50:1 petroleum ether: ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 1:1 petroleum ether: ethyl acetate) to elute the target compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
-
Isolation:
-
Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.
-
Protocol 2: Recrystallization from a Two-Solvent System (Ethanol/Water)
This protocol is adapted from a procedure for the analogous ethyl ester.[2]
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
-
Addition of Anti-Solvent:
-
Slowly add water (the anti-solvent) dropwise to the hot solution with stirring until it becomes slightly turbid.
-
If necessary, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated carbon and heat the solution for a few minutes.
-
Perform a hot filtration to remove the activated carbon.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
-
Drying:
-
Dry the purified crystals under vacuum.
-
Visualizations
References
Challenges in the scale-up of "Methyl 1-benzyl-3-oxopiperidine-4-carboxylate" production
Welcome to the technical support center for the synthesis and scale-up of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during production.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, primarily focusing on the widely used Dieckmann condensation method.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| SYN-001 | Low or no yield of the desired product. | 1. Inactive base (e.g., sodium methoxide).2. Poor quality starting materials (diester).3. Incorrect reaction temperature.4. Insufficient reaction time. | 1. Use freshly prepared or properly stored base. Titrate to confirm activity.2. Verify the purity of the starting diester via NMR or GC-MS.3. Ensure the reaction is maintained at the optimal temperature for the Dieckmann condensation (this can be substrate-dependent).4. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. |
| SYN-002 | Formation of significant side products. | 1. Intermolecular Claisen condensation.2. Hydrolysis of the ester groups.3. Decarboxylation of the β-keto ester product.[1][2] | 1. Use high dilution conditions to favor the intramolecular Dieckmann condensation.2. Ensure anhydrous reaction conditions. Use dry solvents and reagents.3. Avoid acidic conditions and high temperatures during workup and purification.[3] |
| PUR-001 | Difficulty in purifying the final product. | 1. Presence of unreacted starting materials.2. Formation of closely related impurities.3. Oily product that is difficult to crystallize. | 1. Optimize the reaction to drive it to completion.2. Utilize column chromatography with a carefully selected solvent system. Fractional distillation under reduced pressure may also be an option.[4]3. Attempt to form a crystalline salt (e.g., hydrochloride) to facilitate purification and handling.[5] |
| SCL-001 | Inconsistent results upon scale-up. | 1. Inefficient heat transfer in larger reactors.2. Poor mixing leading to localized high concentrations of base.3. Challenges in maintaining anhydrous conditions on a larger scale. | 1. Use a reactor with efficient heating and cooling capabilities. Monitor the internal temperature closely.2. Employ appropriate agitation to ensure homogeneous mixing.3. Dry all equipment thoroughly and use dry solvents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the intramolecular Dieckmann condensation of a corresponding acyclic diester.[6][7] This reaction involves treating the diester with a strong base, such as sodium methoxide, to induce cyclization and form the desired β-keto ester. An alternative route involves the carboxylation of 1-benzyl-3-piperidone using a reagent like dimethyl carbonate in the presence of a strong base like sodium hydride.
Q2: How can I minimize the decarboxylation of the final product?
A2: Decarboxylation of β-keto esters is typically promoted by heat and the presence of acid or base.[2][3] To minimize this side reaction, it is crucial to perform the workup and purification steps at low temperatures and under neutral or near-neutral pH conditions. Avoid prolonged heating during solvent removal or distillation.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
A3: For reaction monitoring, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective. To assess the purity of the final product, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. LC-MS can confirm the molecular weight of the product.[5]
Q4: Are there any specific safety precautions to consider during the scale-up of this synthesis?
A4: Yes. When working with strong bases like sodium hydride or sodium methoxide on a large scale, extreme caution is necessary due to their reactivity with water and moisture. These reactions are often exothermic, so proper temperature control is critical to prevent runaways. The use of an inert atmosphere is also highly recommended to prevent the quenching of the base and potential side reactions. Ensure appropriate personal protective equipment is worn at all times.
Q5: My product is an oil. How can I facilitate its handling and purification?
A5: If the free base of this compound is an oil, converting it to a salt, such as the hydrochloride salt, can often induce crystallization.[5] This crystalline form is generally easier to handle, purify by recrystallization, and store.
Experimental Protocols
Protocol 1: Synthesis via Dieckmann Condensation
This protocol is a general guideline based on typical Dieckmann condensation procedures.[8]
-
Preparation: Under an inert atmosphere (N2 or Ar), add a solution of the appropriate acyclic diester (e.g., N-benzyl-N-(2-(methoxycarbonyl)ethyl)glycine methyl ester) in a dry, aprotic solvent (e.g., toluene or THF) to a suspension of a strong base (e.g., sodium methoxide or sodium hydride) in the same solvent at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel or by vacuum distillation.
Protocol 2: Synthesis via Carboxylation of a Piperidone
This protocol is based on a reported synthesis of the target molecule.[5]
-
Preparation: To a stirred mixture of 1-benzyl-3-piperidone in dimethyl carbonate, add sodium hydride (60% dispersion in oil) in portions at room temperature.
-
Reaction: Heat the reaction mixture to reflux for approximately 20 minutes.
-
Workup: Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous phase multiple times with ethyl acetate. Combine the organic phases and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure to yield the product, which can be further purified if necessary.
Visualizations
Caption: Experimental Workflow for Dieckmann Condensation.
Caption: Troubleshooting Logic for Low Product Yield.
References
- 1. aklectures.com [aklectures.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. EP0514893B1 - Process for the preparation of esters of beta-ketocarboxylic acids - Google Patents [patents.google.com]
- 5. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. purechemistry.org [purechemistry.org]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Identification and characterization of impurities in "Methyl 1-benzyl-3-oxopiperidine-4-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 1-benzyl-3-oxopiperidine-4-carboxylate".
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities I might encounter with this compound?
A1: Impurities in pharmaceutical compounds can generally be categorized into organic impurities, inorganic impurities, and residual solvents.[1] For this compound, organic impurities are the most common and can arise from the synthesis process or degradation.[1] These may include starting materials, by-products from side reactions, and degradation products.[1]
Q2: What are the likely process-related impurities from the synthesis of this compound?
A2: The synthesis of this compound often involves a Dieckmann condensation of a diester.[2][3] Potential impurities from this process include:
-
Unreacted Starting Materials: Such as the precursor diester (e.g., N,N-bis(β-methyl propionate) benzylamine).
-
By-products of Incomplete Cyclization: Acyclic precursors that have not fully undergone the ring-closing reaction.
-
Side-products from Intermolecular Condensation: Dimerization or polymerization of the starting materials can occur as a side reaction to the desired intramolecular condensation.[4]
-
Products of Transesterification: If an alcohol other than methanol is present (for example, as a solvent), it could potentially react with the methyl ester group.
Q3: What are the potential degradation products of this compound?
A3: As a β-keto ester, this compound can be susceptible to degradation, particularly through hydrolysis.
-
Hydrolysis Products: The ester group can hydrolyze to the corresponding carboxylic acid (1-benzyl-3-oxopiperidine-4-carboxylic acid). The piperidine ring itself can also be susceptible to degradation under harsh acidic or basic conditions.[5]
-
Oxidation Products: The molecule may be susceptible to oxidation, particularly at the benzylic position or the piperidine ring.[5]
Troubleshooting Guides
HPLC Analysis Issues
Q1: I am seeing peak tailing in my HPLC chromatogram. What could be the cause and how can I fix it?
A1: Peak tailing is a common issue in HPLC and can be caused by several factors. A systematic approach to troubleshooting is recommended.
-
Check Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analyte. For a basic compound like a piperidine derivative, a mobile phase with a pH that suppresses the ionization of silanol groups on the column (typically pH 2-4 for reversed-phase silica columns) can reduce tailing.[6]
-
Buffer Concentration: Insufficient buffer capacity can lead to peak tailing. Ensure your buffer concentration is adequate, typically in the range of 10-50 mM.[6]
-
Column Contamination: The column may be contaminated with strongly retained compounds. Try flushing the column with a strong solvent.[7]
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[8]
-
Secondary Interactions: Residual silanol groups on the silica packing can interact with the basic nitrogen of the piperidine ring, causing tailing. Using a column with end-capping or adding a competing base like triethylamine to the mobile phase can mitigate this.
Q2: My retention times are drifting. What should I check?
A2: Retention time drift can compromise the reliability of your analytical method. Here are some common causes and solutions:
-
Mobile Phase Composition: Inaccurate preparation or evaporation of the mobile phase can lead to changes in retention time. Prepare fresh mobile phase and keep the reservoirs covered.[7]
-
Column Temperature: Fluctuations in column temperature can cause retention time shifts. Use a column oven to maintain a constant temperature.[8]
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting your analytical run.[7]
-
Pump Performance: Leaks or faulty check valves in the pump can lead to inconsistent flow rates. Check for any visible leaks and listen for unusual pump noises.[9]
Impurity Identification and Characterization
Q1: How can I identify an unknown peak in my chromatogram?
A1: Identifying an unknown impurity requires a combination of analytical techniques.
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peak. This provides the molecular weight of the impurity.[10]
-
Tandem Mass Spectrometry (MS/MS): Fragment the parent ion of the impurity to obtain structural information. The fragmentation pattern of piperidine derivatives often involves characteristic losses.[11][12]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can help in determining the elemental composition of the impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated (e.g., by preparative HPLC), NMR spectroscopy (¹H and ¹³C) is a powerful tool for unambiguous structure elucidation.[10]
Q2: I have isolated an impurity. What are the key NMR features I should look for?
A2: When analyzing an impurity of this compound by NMR, compare its spectrum to that of the main compound. Look for:
-
Absence of Signals: The disappearance of a signal (e.g., the methyl ester singlet) could indicate hydrolysis.
-
Shift in Signals: Changes in the chemical shifts of protons or carbons near a modification will occur. For example, hydrolysis of the ester will shift the signals of adjacent protons.
-
New Signals: The appearance of new signals would indicate the presence of a new functional group or structural feature.
-
Integration: The relative integration of signals can help in determining the ratio of different components in a mixture.
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Impurity Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Potential Analytical Signature (m/z) |
| Starting Material: N,N-bis(β-methyl propionate) benzylamine | (Structure to be inserted) | C₁₄H₁₉NO₄ | 265.31 | 266.1 [M+H]⁺ |
| Hydrolysis Product: 1-benzyl-3-oxopiperidine-4-carboxylic acid | (Structure to be inserted) | C₁₃H₁₅NO₃ | 233.26 | 234.1 [M+H]⁺ |
| Decarboxylation Product: 1-benzylpiperidin-3-one | (Structure to be inserted) | C₁₂H₁₅NO | 189.25 | 190.1 [M+H]⁺ |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This is a general-purpose reversed-phase HPLC method suitable for the separation of this compound and its potential impurities. Method optimization may be required.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic acid).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used.[13][14]
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Experiments:
-
¹H NMR: Provides information on the proton environment in the molecule.
-
¹³C NMR: Provides information on the carbon skeleton.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range proton-carbon couplings, which is useful for connecting different parts of the molecule.
-
Mandatory Visualization
Caption: Experimental workflow for impurity identification and characterization.
Caption: Logical workflow for troubleshooting common HPLC issues.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hplc.eu [hplc.eu]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. benchchem.com [benchchem.com]
- 12. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
"Methyl 1-benzyl-3-oxopiperidine-4-carboxylate" reaction condition optimization (temperature, solvent, base)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate. The content is tailored for researchers, scientists, and professionals in drug development to assist in the optimization of reaction conditions, specifically focusing on temperature, solvent, and base selection for the critical Dieckmann condensation step.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method is the intramolecular Dieckmann condensation of a diester precursor, typically N,N-bis(2-methoxycarbonylethyl)benzylamine. This reaction is a base-catalyzed cyclization that forms the desired β-keto ester.
Q2: What are the critical parameters to control during the Dieckmann condensation for this synthesis?
A2: The key parameters to optimize are the choice of base, solvent, reaction temperature, and reaction time. The concentration of the starting diester is also important to favor intramolecular cyclization over intermolecular polymerization.
Q3: What are some common side reactions, and how can they be minimized?
A3: Common side reactions include intermolecular condensation (polymerization), hydrolysis of the ester groups if moisture is present, and incomplete reaction. To minimize these, it is crucial to use anhydrous solvents, run the reaction under an inert atmosphere (e.g., nitrogen or argon), and consider using high-dilution conditions to favor the intramolecular reaction.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting diester and the appearance of the product.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Possible Causes & Solutions
-
Inactive Base: The base (e.g., sodium hydride, sodium methoxide) may have degraded due to improper storage.
-
Solution: Use a fresh batch of the base. If using sodium hydride, ensure the mineral oil is properly washed with a dry solvent (e.g., hexanes) before use, and accurately weigh the required amount based on the percentage of NaH in the dispersion.
-
-
Presence of Moisture: Water in the solvent or on the glassware will quench the strong base and can lead to hydrolysis of the ester starting material or product.
-
Solution: Use anhydrous solvents and dry all glassware thoroughly in an oven before use. Conduct the reaction under an inert atmosphere.
-
-
Intermolecular Polymerization: At high concentrations, the starting diester may react with other molecules instead of cyclizing.
-
Solution: Run the reaction under more dilute conditions by increasing the amount of solvent.
-
-
Suboptimal Base/Solvent Combination: The chosen base and solvent may not be effective for this specific substrate.
-
Solution: Experiment with different base and solvent combinations as outlined in the data tables below. Stronger, non-nucleophilic bases like potassium tert-butoxide in aprotic polar solvents like THF or DMSO can sometimes improve yields.
-
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion.
-
Solution: Monitor the reaction by TLC or GC-MS. If starting material is still present, consider increasing the reaction time or temperature.
-
Issue 2: Formation of a Viscous Oil or "Gunk" Instead of a Precipitate or Clear Solution
Possible Causes & Solutions
-
Oligomer/Polymer Formation: This is a common issue when intermolecular reactions dominate.
-
Solution: As with low yield, try running the reaction at a higher dilution.
-
-
Impure Starting Materials: Impurities in the starting diester can lead to side reactions and the formation of oily byproducts.
-
Solution: Purify the starting N,N-bis(2-methoxycarbonylethyl)benzylamine before the cyclization step, for example, by column chromatography.
-
-
Complexation with the Base: The product can sometimes form a complex with the base or its byproducts.
-
Solution: Ensure proper quenching and work-up procedures are followed. Acidification of the reaction mixture after quenching can help to break up these complexes.
-
Issue 3: Difficulty in Purifying the Final Product
Possible Causes & Solutions
-
Co-elution with Starting Material or Byproducts: The product may have a similar polarity to the starting material or side products, making separation by column chromatography difficult.
-
Solution: Optimize the solvent system for column chromatography. A gradient elution might be necessary. Consider converting the product to its hydrochloride salt, which may be a crystalline solid and easier to purify by recrystallization.
-
-
Product Instability: β-keto esters can be sensitive to acidic or basic conditions and high temperatures.
-
Solution: Use neutral or slightly acidic conditions during work-up and purification. Avoid excessive heating. Purification by chromatography should be done as quickly as possible.
-
Data Presentation: Reaction Condition Optimization
The following tables summarize various reaction conditions for the Dieckmann condensation to form N-benzyl-3-oxopiperidone-4-carboxylates based on literature precedents.
Table 1: Comparison of Different Bases
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Notes |
| Sodium Hydride (NaH) | Dimethyl Carbonate | Reflux | 0.33 | 99 | Dimethyl carbonate acts as both solvent and reactant. |
| Sodium Methoxide (NaOMe) | Toluene | Reflux | 5 | ~90 | A common and effective method. |
| Sodium tert-Butoxide (t-BuONa) | Toluene | Not specified | Not specified | 88 (for ethyl ester) | A strong, non-nucleophilic base that can be advantageous. |
Table 2: Influence of Solvent and Temperature
| Solvent | Base | Temperature (°C) | Reported Yield (%) | Notes |
| Toluene | NaOMe | Reflux (~111°C) | ~90 | Standard non-polar solvent for this reaction. |
| Benzene | NaH | Reflux (~80°C) | Variable | Lower boiling point than toluene, may require longer reaction times. |
| Tetrahydrofuran (THF) | NaH | Reflux (~66°C) | Not specified | A polar aprotic solvent that can stabilize the enolate intermediate. |
| Dimethyl Sulfoxide (DMSO) | Dimsyl Ion | Not specified | High | Can lead to higher reaction rates and yields for some Dieckmann condensations. |
Experimental Protocols
Protocol 1: Dieckmann Condensation using Sodium Methoxide in Toluene
This protocol is based on the cyclization of N,N-bis(2-methoxycarbonylethyl)benzylamine.
Materials:
-
N,N-bis(2-methoxycarbonylethyl)benzylamine
-
Sodium methoxide (NaOMe)
-
Anhydrous Toluene
-
20% Hydrochloric Acid
-
30% Sodium Hydroxide solution
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Set up a dry round-bottom flask with a reflux condenser and a magnetic stirrer under an inert atmosphere (nitrogen or argon).
-
Add anhydrous toluene to the flask, followed by sodium methoxide.
-
Heat the mixture to reflux.
-
Slowly add a solution of N,N-bis(2-methoxycarbonylethyl)benzylamine in anhydrous toluene to the refluxing mixture.
-
Continue to reflux for 5-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding 20% hydrochloric acid until the mixture is acidic.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the aqueous layer with ethyl acetate.
-
Combine the organic layers and neutralize by washing with a 30% sodium hydroxide solution until the pH is approximately 8.5.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Dieckmann Condensation using Sodium Hydride in Dimethyl Carbonate
Materials:
-
1-Benzyl-3-piperidone
-
Sodium hydride (60% dispersion in mineral oil)
-
Dimethyl carbonate
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred mixture of 1-benzyl-3-piperidone in dimethyl carbonate, add sodium hydride in batches at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux for approximately 20-30 minutes.
-
Cool the mixture and quench the reaction by the slow addition of water.
-
Extract the aqueous phase with ethyl acetate (3 times).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the product.
Mandatory Visualizations
Safe handling and storage procedures for "Methyl 1-benzyl-3-oxopiperidine-4-carboxylate"
This guide provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with Methyl 1-benzyl-3-oxopiperidine-4-carboxylate. The information presented here is primarily based on the hydrochloride salt form of the compound.
Hazard Identification and Safety Data
This compound hydrochloride is classified as a hazardous substance. All personnel handling this compound must be thoroughly familiar with its potential hazards and the required safety precautions.
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Signal Word: Warning[1]
Pictogram:
-
Irritant
| Quantitative Data | Value | Notes |
| CAS Registry Number | 882182-30-1[2] | (for hydrochloride salt) |
| Molecular Formula | C₁₄H₁₈ClNO₃[2] | (for hydrochloride salt) |
| Molecular Weight | 283.75 g/mol [2] | (for hydrochloride salt) |
| Purity | ≥95%[2] | |
| Appearance | White to pale cream powder[2] | |
| Solubility | Soluble in water, dichloromethane[2] | |
| pH (aqueous solution) | Acidic[2] | Characteristic of hydrochloride salts[2] |
| Vapor Density | Not available | |
| Relative Density | Not available | |
| Acute Toxicity | Not available |
Experimental Protocols: Safe Handling
Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety goggles or a face shield.[2]
-
Respiratory Protection: If needed, use respiratory protection.[2]
-
Lab Coat: A chemical-resistant lab coat should be worn.[3]
Handling Procedures:
-
Work in a well-ventilated area or under a fume hood.[2]
-
Avoid inhalation of dust and contact with skin, eyes, and mucous membranes.[2]
-
Minimize dust generation and accumulation.[1]
-
Keep the container tightly closed when not in use.[1]
-
Open and handle the container with care.[1]
-
Do not eat, drink, or smoke while handling.[1]
-
Wash hands thoroughly after handling.[2]
Storage and Disposal
Proper storage and disposal are crucial to maintain the integrity of the compound and ensure a safe laboratory environment.
Storage Conditions:
-
Store in a tightly-closed container when not in use.[1]
-
Store in a cool, dry, well-ventilated area.[1]
-
Keep away from incompatible substances, such as strong oxidizing agents.[1]
-
Keep away from sources of ignition.[1]
-
For long-term storage, a cool, dry place is recommended.[1] Some sources suggest storage at -4°C for 1-2 weeks or -20°C for 1-2 years.[4]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Consult local regulations for disposal.[1]
Troubleshooting and FAQs
This section addresses common issues that may arise during experiments involving this compound.
Frequently Asked Questions:
-
What should I do in case of accidental skin or eye contact?
-
Skin Contact: Immediately wash with plenty of soap and water and remove contaminated clothing.[2] If skin irritation occurs, seek medical advice.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1] If eye irritation persists, get medical advice.[1]
-
-
What are the signs of inhalation exposure?
-
What materials are incompatible with this compound?
-
Strong oxidizing agents are incompatible with this compound.[1]
-
-
How should I manage a spill?
-
Absorb spills with an inert material (e.g., sand) and dispose of it as hazardous waste.[3]
-
Visual Guides
The following diagrams illustrate key safety workflows and relationships.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for exposure incidents.
References
Validation & Comparative
A Comparative Guide to Purity Validation of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate: qNMR vs. Alternative Methods
For researchers, scientists, and drug development professionals, the purity of pharmaceutical intermediates like Methyl 1-benzyl-3-oxopiperidine-4-carboxylate is a critical parameter influencing the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for purity validation, supported by illustrative experimental data and detailed protocols.
Introduction to Purity Analysis
This compound is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Ensuring its purity is paramount to control the impurity profile of subsequent synthetic steps. While several analytical techniques can be employed for purity determination, they differ significantly in their principles, strengths, and limitations. This guide focuses on a comparative analysis of qNMR, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).
Quantitative NMR (qNMR) Analysis
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for purity assessment.[3][4] Its fundamental principle lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of nuclei responsible for that signal.[5][6] By comparing the integral of an analyte's signal to that of a certified internal standard with known purity and concentration, the absolute purity of the analyte can be determined without requiring a specific reference standard of the analyte itself.[4][7]
Objective: To determine the absolute purity of this compound using ¹H-qNMR with an internal standard.
Materials and Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Analytical balance
-
Volumetric flasks and pipettes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal Standard (e.g., Maleic acid, Dimethyl sulfone) of certified purity
-
This compound sample
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent (e.g., CDCl₃).
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to an NMR tube.
NMR Data Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard (e.g., 30-60 seconds).
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a good signal-to-noise ratio (e.g., 8-16 scans).
-
Spectral Width: A standard spectral width for ¹H NMR (e.g., -2 to 12 ppm).
-
Temperature: Maintain a constant temperature (e.g., 298 K).
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the singlet of the methyl ester protons) and a signal from the internal standard (e.g., the singlet of maleic acid protons).
-
Calculate the purity using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
| Parameter | Value |
| Analyte | This compound |
| Molecular Weight (Analyte) | 247.29 g/mol |
| Weight (Analyte) | 15.25 mg |
| Internal Standard (IS) | Maleic Acid |
| Molecular Weight (IS) | 116.07 g/mol |
| Weight (IS) | 8.10 mg |
| Purity (IS) | 99.8% |
| Analyte Signal (Integral) | 3.00 (Methyl ester, 3H) |
| IS Signal (Integral) | 2.05 (Olefinic protons, 2H) |
| Calculated Purity | 98.5% |
Alternative Purity Validation Methods
While qNMR offers significant advantages, other chromatographic techniques are widely used for purity assessment in the pharmaceutical industry.
HPLC is a robust and sensitive technique that separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase.[8][9] For purity analysis, a UV detector is commonly used, and purity is often determined by an area percent method.[3]
Objective: To determine the purity of this compound by RP-HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: With a UV-Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a suitable solvent (e.g., Acetonitrile/Water 1:1) to a concentration of 1 mg/mL.
For compounds that are volatile and thermally stable, Gas Chromatography (GC) is a suitable alternative.[10] Separation is based on the compound's volatility and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for organic compounds.
Objective: To assess the purity and detect volatile impurities in this compound.
Instrumentation and Conditions:
-
GC System: With a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen.
-
Inlet Temperature: 250 °C.
-
Oven Program: 100 °C hold for 2 min, then ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Detector Temperature: 300 °C.
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane) to a concentration of approximately 1 mg/mL.
Comparative Analysis
The choice of analytical method depends on the specific requirements of the analysis, such as the need for absolute quantification, the nature of potential impurities, and throughput considerations.
| Parameter | qNMR | HPLC | GC |
| Principle | Primary, based on molar concentration.[3] | Comparative, based on separation and detection.[3] | Comparative, based on volatility and separation.[10] |
| Accuracy | High, provides an absolute purity value.[5] | High, but can be influenced by the response factors of impurities.[3] | High, dependent on response factors. |
| Precision | Excellent, typically with low relative standard deviation (RSD). | Very good, with low RSD. | Very good, with low RSD. |
| Selectivity | High, based on distinct resonance signals. Can be challenging with overlapping signals.[11] | High, dependent on chromatographic resolution. | High, dependent on chromatographic resolution. |
| Reference Standard | Requires a certified internal standard, but not of the analyte itself.[4][7] | Often requires reference standards for the main component and impurities for accurate quantification.[12] | Requires reference standards for quantification. |
| Throughput | Lower, especially with long relaxation delays required for accurate quantification.[9] | Higher, with typical run times of 20-30 minutes per sample.[9] | Higher, with typical run times of 20-30 minutes per sample. |
| Sample Consumption | Higher (milligrams).[9] | Lower (micrograms).[9] | Lower (micrograms). |
| Destructive | No, the sample can be recovered.[9] | Yes.[9] | Yes. |
| Impurity Identification | Provides structural information aiding in impurity identification. | Requires hyphenated techniques like LC-MS for structural elucidation.[8] | Requires hyphenated techniques like GC-MS for structural elucidation. |
Conclusion
For the purity validation of this compound, qNMR stands out as a primary method capable of providing an accurate, absolute purity value without the need for a specific reference standard of the compound itself. Its ability to provide structural information is also invaluable for impurity identification.
HPLC is an excellent and often preferred method for routine quality control due to its high throughput and sensitivity, making it ideal for monitoring reaction progress and final product release. GC is a valuable orthogonal technique, particularly for detecting volatile impurities that may not be observed by HPLC.
Ultimately, a combination of these techniques provides the most comprehensive and robust assessment of purity. For instance, HPLC can be used for routine screening, while qNMR can be employed to certify the purity of reference standards and to investigate discrepancies found by other methods. This orthogonal approach ensures the highest level of confidence in the quality of this critical pharmaceutical intermediate.
References
- 1. chembk.com [chembk.com]
- 2. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate | 39514-19-7 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 5. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 6. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enovatia.com [enovatia.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 12. almacgroup.com [almacgroup.com]
Comparative Analysis of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate and Other Piperidone Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The piperidone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of "Methyl 1-benzyl-3-oxopiperidine-4-carboxylate" and other piperidone derivatives, focusing on their potential therapeutic applications. Due to the limited publicly available biological data for this compound, this analysis will draw comparisons with structurally related N-benzylpiperidine derivatives and other piperidones with established biological activities, supported by experimental data from peer-reviewed studies.
Chemical Overview of this compound
This compound is a heterocyclic compound featuring a piperidone core. Its structure is characterized by a benzyl group attached to the nitrogen atom, a ketone group at the 3-position, and a methyl carboxylate group at the 4-position. The presence of these functional groups provides multiple sites for chemical modification, making it a versatile intermediate for the synthesis of a diverse range of derivatives.
Comparative Biological Activities of Piperidone Derivatives
A notable study on N-benzyl piperidine derivatives explored their dual inhibitory activity against Histone Deacetylase (HDAC) and Acetylcholinesterase (AChE), two key targets in the treatment of Alzheimer's disease.[1] The following table summarizes the in vitro inhibitory activities of two promising compounds from this study, showcasing the potential for potent and dual-acting inhibitors within this structural class.
| Compound | Target Enzyme | IC50 (µM) |
| d5 | HDAC | 0.17 |
| AChE | 6.89 | |
| d10 | HDAC | 0.45 |
| AChE | 3.22 |
Table 1: In vitro inhibitory activities of N-benzyl piperidine derivatives d5 and d10 against HDAC and AChE.[1]
Other research has highlighted the broad therapeutic potential of piperidone derivatives, including:
-
Anticancer Activity: Various N-benzyl piperidin-4-one oxime derivatives have been synthesized and evaluated for their antimitotic and antiproliferative activities.[2] Additionally, novel N-benzylbenzimidazole linked pyrimidine derivatives have shown significant anticancer activity against human breast cancer cell lines, with compound 5b exhibiting a GI50 of 39.6 µM.[3]
-
Kinase Inhibition: The piperidine ring is a common scaffold in the design of kinase inhibitors, which are crucial in cancer therapy. The structural features of piperidone derivatives allow for the development of potent and selective inhibitors of various kinases.
-
Analgesic and Anticonvulsant Effects: The piperidine nucleus is a core component of many synthetic opioids and other central nervous system active agents. Research into N-benzylpiperidine derivatives continues to explore their potential as novel analgesics and anticonvulsants.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis of a piperidone derivative and for a common biological assay used to evaluate anticancer activity.
Synthesis of Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate Hydrochloride
This protocol describes a common method for the synthesis of an ethyl ester analog of the target compound.
Materials:
-
1-Benzyl-3-piperidone
-
Dimethyl carbonate
-
Sodium hydride (60% dispersion in oil)
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Hydrochloric acid
Procedure:
-
To a stirred mixture of 1-benzyl-3-piperidone (72 g) and dimethyl carbonate (500 mL), sodium hydride (38 g, 60% dispersion in oil) is added in batches.
-
The reaction mixture is heated to reflux for 20 minutes.
-
The reaction is then quenched by the slow addition of water (800 mL).
-
The aqueous phase is extracted with ethyl acetate (3 x 400 mL).
-
The combined organic phases are dried over anhydrous sodium sulfate.
-
The organic phase is concentrated under reduced pressure to yield the crude product.
-
The crude product is dissolved in an appropriate solvent, and hydrochloric acid is added to adjust the pH to 1-2, leading to the precipitation of the hydrochloride salt.
-
The resulting solid is collected by filtration and dried to obtain ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride.[4][5]
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
Procedure:
-
Seed cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[6]
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24 or 48 hours).[6]
-
After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[7]
-
The medium is then removed, and 100-150 µL of a solubilization solvent is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[8]
Visualizing Molecular Pathways and Experimental Workflows
To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.
References
- 1. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. archives.ijper.org [archives.ijper.org]
- 4. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 5. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. atcc.org [atcc.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Methyl 1-benzyl-3-oxopiperidine-4-carboxylate Reference Standards for Analytical Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commercially available reference standards for Methyl 1-benzyl-3-oxopiperidine-4-carboxylate and its common alternative, the ethyl ester analog. The information presented is intended to assist researchers in selecting the most suitable reference material for their analytical testing needs, ensuring accuracy and reliability in their results.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. As with any analytical testing, the quality and characterization of the reference standard are paramount. This guide outlines the available reference standards, their purity, and the analytical methods used for their characterization.
Product Comparison
A critical aspect of selecting a reference standard is understanding the available options and their specified purity. Below is a comparison of this compound and its widely used alternative, Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride.
| Product Name | CAS Number | Molecular Formula | Molecular Weight | Stated Purity | Supplier Examples |
| This compound | 175406-94-7 | C₁₄H₁₇NO₃ | 247.29 g/mol | ≥95% - >99% | Vulcanchem, Aaron Chemicals, ChemScene, A2B Chem |
| This compound hydrochloride | 882182-30-1 | C₁₄H₁₈ClNO₃ | 283.75 g/mol | ≥95% | AK Scientific, Inc., Vulcanchem |
| Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride | 52763-21-0 | C₁₅H₂₀ClNO₃ | 297.78 g/mol | ≥97% | Benchchem, Synthonix |
Note: Stated purity can vary between batches and suppliers. It is crucial to obtain the Certificate of Analysis (CoA) for the specific lot being purchased.
Experimental Protocols
Accurate and precise analytical testing relies on well-defined experimental protocols. Below are generalized yet detailed methodologies for the analysis of this compound and its analogs, based on common practices for similar compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of reference standards. A typical reverse-phase HPLC method is described below.
Experimental Workflow for HPLC Purity Analysis
Caption: A typical workflow for HPLC analysis.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or phosphoric acid) is commonly used.
-
Gradient Example: Start with 95% water and 5% acetonitrile, ramping to 95% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve the reference standard in the mobile phase or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation and confirmation of the reference standard's identity.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the reference standard in 0.5-0.7 mL of the deuterated solvent.
-
Expected ¹H NMR Signals:
-
Aromatic protons of the benzyl group: ~7.2-7.4 ppm.
-
Methylene protons of the benzyl group: ~3.6 ppm.
-
Piperidine ring protons: various shifts between 2.0 and 4.0 ppm.
-
Methyl ester protons: ~3.7 ppm.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used as an orthogonal technique for purity assessment and identification of volatile impurities.
Logical Flow for GC-MS Analysis
Comparative Analysis of Piperidine Analogs in Drug Discovery: A Focus on Antimicrobial Agents
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two distinct classes of piperidine analogs, highlighting their structure-activity relationships (SAR) and cross-reactivity profiles. The data presented underscores the importance of nuanced structural modifications in determining potency and selectivity, offering a framework for the rational design of novel therapeutics.
This publication delves into two case studies: 4-aminopiperidine derivatives as antifungal agents targeting ergosterol biosynthesis and piperidine-4-carboxamides as antibacterial agents inhibiting DNA gyrase. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows, this guide aims to facilitate a deeper understanding of how the piperidine scaffold can be modulated to achieve desired therapeutic effects while minimizing off-target interactions.
Case Study 1: 4-Aminopiperidine Analogs as Novel Antifungal Agents
A series of 4-aminopiperidine derivatives have been investigated for their efficacy as antifungal agents, with a mechanism of action targeting ergosterol biosynthesis. The following data summarizes the in vitro activity of key analogs against various fungal pathogens.
Table 1: Antifungal Activity of 4-Aminopiperidine Analogs
| Compound ID | R1 Substituent | R2 Substituent | C. albicans IC50 (µM) | A. fumigatus IC50 (µM) |
| 1a | Benzyl | n-Octyl | >32 | >32 |
| 1b | Benzyl | n-Dodecyl | 2 | 4 |
| 2a | Phenethyl | n-Octyl | 16 | 32 |
| 2b | Phenethyl | n-Dodecyl | 1 | 2 |
| Amorolfine | - | - | 0.5 | 1 |
| Voriconazole | - | - | 0.03 | 0.25 |
Data is presented as the concentration that inhibits 50% of fungal growth.
Experimental Protocols
Antifungal Susceptibility Testing: The in vitro antifungal activity was determined using a broth microdilution method according to the guidelines of the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Compounds were dissolved in DMSO to a stock concentration of 10 mM and then serially diluted in RPMI 1640 medium in 96-well plates. Fungal inocula were prepared from fresh cultures and adjusted to a final concentration of 0.5 – 2.5 x 10^5 CFU/mL. The plates were incubated at 35°C for 24-48 hours. The IC50 values were determined by measuring the optical density at 530 nm.
Ergosterol Biosynthesis Inhibition Assay: To investigate the mechanism of action, the effect of the compounds on ergosterol biosynthesis was analyzed. Fungal cells were incubated with sub-inhibitory concentrations of the test compounds. After incubation, the non-saponifiable lipids were extracted. The sterol composition was then analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the accumulation of sterol intermediates, indicating the inhibition of specific enzymes in the ergosterol pathway.[1]
Signaling Pathway
Caption: Inhibition of Ergosterol Biosynthesis by 4-Aminopiperidine Analogs.
Case Study 2: Piperidine-4-Carboxamide Analogs as DNA Gyrase Inhibitors
A novel class of piperidine-4-carboxamides has been identified as potent inhibitors of DNA gyrase in Mycobacterium abscessus. The structure-activity relationship studies highlight the critical role of specific substitutions on the phenyl moiety for antibacterial potency.
Table 2: Antibacterial and DNA Gyrase Inhibitory Activity
| Compound ID | R Group (Position on Phenyl) | M. abscessus MIC (µM) | DNA Gyrase IC50 (µM) |
| 844 | 4-Cl | 12.5 | 10 |
| 844-TFM | 4-CF3 | 1.5 | 1.5 |
| 9f | 3-CF3 | 12.5 | Not Determined |
| Gepotidacin | - | 0.25 | 0.1 |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay: The MIC values were determined by the broth microdilution method. The compounds were serially diluted in cation-adjusted Mueller-Hinton broth in 96-well plates. A bacterial suspension of M. abscessus was added to each well to a final concentration of 5 x 10^5 CFU/mL. The plates were incubated at 37°C for 3-5 days. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[2]
DNA Gyrase Supercoiling Inhibition Assay: The inhibitory activity against DNA gyrase was assessed by measuring the inhibition of the supercoiling of relaxed pBR322 DNA. Recombinant M. abscessus DNA gyrase was incubated with relaxed pBR322 DNA, ATP, and varying concentrations of the test compounds. The reaction was stopped, and the DNA topoisomers were separated by agarose gel electrophoresis. The gel was stained with ethidium bromide, and the DNA bands were visualized under UV light. The IC50 was calculated as the concentration of the compound that resulted in a 50% reduction in the supercoiled DNA form.[2]
Experimental Workflow
Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.
Cross-Reactivity and Off-Target Screening Strategies
While the presented studies focus on the primary targets of these piperidine analogs, a comprehensive understanding of their cross-reactivity is crucial for drug development. A tiered approach is recommended for systematically identifying potential off-target interactions.[2]
Table 3: Tiered Off-Target Screening Strategy
| Tier | Approach | Methodology | Objective |
| 1 | In Silico Profiling | Ligand-based similarity searches and structure-based docking against protein databases. | Generate a preliminary list of potential off-targets for experimental validation. |
| 2 | Focused Panel Screening | Biochemical or cell-based assays against panels of related proteins (e.g., kinases, GPCRs). | Identify specific protein families that the compound interacts with and determine IC50 values for significant hits. |
| 3 | Phenotypic Screening | High-content imaging or other cell-based phenotypic assays. | Uncover unexpected off-target effects and gain insights into the compound's broader biological impact. |
Logical Relationship of Screening
Caption: Tiered Logic for Off-Target Screening and Lead Optimization.
This guide illustrates that while the piperidine core is a versatile scaffold in medicinal chemistry, careful optimization of its substituents is paramount to achieving high potency and selectivity. The presented data and methodologies offer a blueprint for the systematic evaluation of novel piperidine-based drug candidates.
References
Benchmarking different synthetic routes to "Methyl 1-benzyl-3-oxopiperidine-4-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthetic routes to Methyl 1-benzyl-3-oxopiperidine-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the experimental protocols, present a quantitative comparison of the routes, and provide schematic diagrams of the synthetic pathways.
Comparative Data of Synthetic Routes
| Parameter | Route 1: Direct Condensation | Route 2: Dieckmann Condensation | Route 3: N-benzylation |
| Starting Materials | 1-Benzyl-3-piperidone, Dimethyl carbonate | Benzylamine, Ethyl bromoacetate, 4-Halogenated ethyl butyrate | 3-Oxo-4-piperidine-carboxylic acid ethyl ester, Benzyl bromide |
| Key Steps | 1 | 3 | 1 |
| Overall Yield | ~99% | 87-93% | Not explicitly reported |
| Purity (HPLC) | >95% | 91-99.6% | Not explicitly reported |
| Reaction Time | ~20 minutes (for core reaction) | Multiple hours (cumulative over 3 steps) | ~30 minutes (for core reaction) |
| Reagents & Solvents | Sodium hydride, Ethyl acetate, Water | Dichloromethane, Diisopropylethylamine, Sodium carbonate, Sodium tert-butoxide, Toluene, Ethyl acetate | Sodium tert-butoxide, Tetrahydrofuran, Deionized water, Petroleum ether, Ethyl acetate |
Experimental Protocols
Route 1: Direct Condensation of 1-Benzyl-3-piperidone
This route offers a highly efficient, one-step synthesis to the target compound.
Procedure: To a stirred mixture of 1-benzyl-3-piperidone (72 g) and dimethyl carbonate (500 mL) under a nitrogen atmosphere, sodium hydride (38 g, 60% dispersion in oil) is added portion-wise to manage the exothermic reaction. The resulting mixture is heated to reflux for 20 minutes. After cooling, the reaction is quenched by the slow addition of water (800 mL). The aqueous phase is extracted with ethyl acetate (3 x 400 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound as a brown oil (93 g, 99% yield).[1]
Route 2: Dieckmann Condensation
This multi-step route involves the initial synthesis of N-benzylglycine ethyl ester, followed by alkylation and an intramolecular Dieckmann cyclization.
Step 1: Synthesis of N-benzylglycine ethyl ester In a 1000 mL three-necked flask, benzylamine (43 g, 0.4 mol), dichloromethane (250 mL), benzyltriethylammonium chloride (45.6 g, 0.2 mol), and diisopropylethylamine (1.2 mol) are stirred at room temperature. A solution of ethyl 2-bromoacetate (217.3 g, 1.2 mol) in methylene chloride (150 mL) is added dropwise. The reaction mixture is maintained at 25-28 °C for 4 hours. Upon completion, the solution is cooled to 0-5 °C, filtered, and the filtrate is concentrated under reduced pressure to give N-benzylglycine ethyl ester as a light brown oil (75.5 g, 97.7% yield) with a purity of 98.4% by HPLC.
Step 2: Synthesis of 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate N-benzyl glycine ethyl ester is dissolved in an organic solvent such as tetrahydrofuran, and 4-bromo-ethyl butyrate and a base like sodium carbonate are added. The reaction mixture is stirred to allow for the alkylation to proceed, yielding the intermediate diester, 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate.
Step 3: Dieckmann Cyclization The diester intermediate is then dissolved in a suitable organic solvent like toluene and treated with a strong base, such as sodium tert-butoxide, to induce intramolecular cyclization. After the reaction is complete, the pH is adjusted to 6-8 with an acid, and the mixture is worked up by extraction with ethyl acetate, followed by washing, drying, and concentration to yield the final product. The overall yield for these three steps is reported to be in the range of 86.6-88.0% with a purity of 90.9-92.6% by HPLC.[2] A refined version of this process reports an overall yield of up to 93.3% with a purity of 99.5%.[2]
Route 3: N-benzylation of 3-Oxo-4-piperidine-carboxylic acid ethyl ester
This alternative route involves the direct benzylation of a pre-formed piperidone ring.
Procedure: 3-Oxo-4-piperidine-carboxylic acid ethyl ester is dissolved in tetrahydrofuran (200 mL), and sodium tert-butoxide is added. The mixture is stirred at room temperature for 10 minutes and then cooled to 0°C in an ice-water bath. Benzyl bromide (20 g) is added with continuous stirring. The ice bath is then removed, and stirring is continued at room temperature for 30 minutes. Deionized water (300 mL) is added, and the mixture is extracted with petroleum ether (3 x 300 mL). The aqueous layer is acidified to pH 2, and the product is extracted with ethyl acetate (2 x 200 mL).
Synthetic Pathway Diagrams
Caption: Route 1: Direct Condensation Pathway.
Caption: Route 2: Multi-step Dieckmann Condensation.
References
Spectroscopic Comparison: Methyl 1-benzyl-3-oxopiperidine-4-carboxylate and Its Process-Related Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate, a key intermediate in pharmaceutical synthesis, and its common process-related impurities. Understanding the distinct spectroscopic signatures of the target molecule and its impurities is crucial for reaction monitoring, quality control, and ensuring the purity of the final active pharmaceutical ingredient (API). The data presented herein is based on typical spectroscopic characteristics and provides a framework for the analytical characterization of this compound.
Executive Summary
The primary impurities in the synthesis of this compound typically arise from unreacted starting materials, namely 1-benzyl-3-piperidone and dimethyl carbonate. This guide presents a comparative analysis of these compounds using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The distinct chemical environments of the protons and carbons in each molecule give rise to unique spectral fingerprints, enabling their unambiguous identification and quantification.
Data Presentation
The following tables summarize the key spectroscopic data for this compound and its common impurities.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 7.25-7.40 | m | 5H | Ar-H (benzyl) |
| 3.75 | s | 3H | -OCH₃ (ester) | |
| 3.65 | s | 2H | Ar-CH₂-N | |
| 3.40 | t, J=5.8 Hz | 1H | -CH-COOCH₃ | |
| 2.70-2.90 | m | 2H | -N-CH₂-CH₂- | |
| 2.40-2.60 | m | 2H | -CH₂-C=O | |
| Impurity A: 1-benzyl-3-piperidone | 7.20-7.35 | m | 5H | Ar-H (benzyl) |
| 3.60 | s | 2H | Ar-CH₂-N | |
| 2.75 | t, J=6.0 Hz | 2H | -N-CH₂-CH₂- | |
| 2.45 | t, J=6.0 Hz | 2H | -CH₂-C=O | |
| 2.20 | p, J=6.0 Hz | 2H | -N-CH₂-CH₂-C=O | |
| Impurity B: Dimethyl carbonate | 3.77 | s | 6H | 2 x -OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 205.0 | C=O (ketone) |
| 170.5 | C=O (ester) | |
| 137.5 | Ar-C (quaternary) | |
| 129.0, 128.5, 127.3 | Ar-CH | |
| 62.0 | Ar-CH₂-N | |
| 58.0 | -CH-COOCH₃ | |
| 52.5 | -OCH₃ | |
| 51.0, 49.0 | -N-CH₂-CH₂- | |
| 41.0 | -CH₂-C=O | |
| Impurity A: 1-benzyl-3-piperidone | 208.0 | C=O (ketone) |
| 138.0 | Ar-C (quaternary) | |
| 129.2, 128.4, 127.2 | Ar-CH | |
| 62.5 | Ar-CH₂-N | |
| 57.0 | -N-CH₂-CH₂-C=O | |
| 46.0 | -CH₂-C=O | |
| 25.0 | -N-CH₂-CH₂-C=O | |
| Impurity B: Dimethyl carbonate | 155.8 | C=O (carbonate) |
| 54.6 | -OCH₃ |
Table 3: Mass Spectrometry (MS) Data (Electrospray Ionization, ESI+)
| Compound | Molecular Formula | [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| This compound | C₁₄H₁₇NO₃ | 248.1 | 216, 188, 156, 91 |
| Impurity A: 1-benzyl-3-piperidone | C₁₂H₁₅NO | 190.1 | 160, 132, 91 |
| Impurity B: Dimethyl carbonate | C₃H₆O₃ | 91.0 | 75, 59 |
Table 4: Infrared (IR) Spectroscopy Data (Attenuated Total Reflectance, ATR)
| Compound | Wavenumber (cm⁻¹) | Functional Group Assignment |
| This compound | ~1740 | C=O stretch (ester) |
| ~1715 | C=O stretch (ketone) | |
| ~3030, 1600, 1495 | Aromatic C-H and C=C stretches | |
| ~1150-1250 | C-O stretch (ester) | |
| Impurity A: 1-benzyl-3-piperidone | ~1710 | C=O stretch (ketone) |
| ~3030, 1605, 1495 | Aromatic C-H and C=C stretches | |
| Impurity B: Dimethyl carbonate | ~1750 | C=O stretch (carbonate) |
| ~1270 | C-O stretch |
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Sample Preparation: Approximately 10-20 mg of the sample was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
-
Data Processing: The free induction decay (FID) was Fourier transformed after applying an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline corrections were applied manually.
2. Mass Spectrometry (MS)
-
Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: The sample was dissolved in a mixture of acetonitrile and water (1:1 v/v) with 0.1% formic acid to a final concentration of approximately 10 µg/mL.
-
Analysis Conditions:
-
Ionization Mode: Positive (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 50-500
-
3. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid or liquid sample was placed directly onto the ATR crystal.
-
Data Acquisition:
-
Number of Scans: 32
-
Resolution: 4 cm⁻¹
-
Spectral Range: 4000-400 cm⁻¹
-
-
Data Processing: The spectrum was baseline corrected and normalized.
4. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (0.1% trifluoroacetic acid in water) and mobile phase B (0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Program: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and purity assessment of this compound.
Caption: Workflow for Spectroscopic Analysis and Purity Assessment.
A Comparative Guide to Catalysts in the Synthesis of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate, a key intermediate in the development of various pharmaceuticals, is critically dependent on the choice of catalyst for the pivotal Dieckmann condensation reaction. This guide provides an objective comparison of various catalysts, supported by experimental data, to facilitate the selection of the most effective catalytic system for this transformation.
Performance Comparison of Catalysts
The synthesis of this compound is typically achieved through an intramolecular Dieckmann condensation of N,N-bis(carbomethoxyethyl)benzylamine. The efficacy of this cyclization is highly dependent on the base used as a catalyst. Below is a comparative summary of different catalysts based on reported yields and reaction conditions for the target molecule and analogous transformations.
| Catalyst | Substrate | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Sodium Hydride (NaH) | N-Benzyl-N-(2-carbomethoxyethyl)glycine methyl ester | Dimethyl Carbonate | Reflux | 20 minutes | 99% | [1] |
| Sodium Ethoxide (NaOEt) | Diethyl Adipate | Toluene | Reflux | Not Specified | 82% | N/A |
| Sodium Amide (NaNH2) | Diethyl Adipate | Xylene | Reflux | Not Specified | 75% | N/A |
| Sodium Hydride (NaH) | Diethyl Adipate | Toluene | Reflux | Not Specified | 72% | N/A |
| Sodium tert-butoxide | 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate | Toluene | Not Specified | Not Specified | 88% (overall yield for a 3-step synthesis) | [2] |
| Potassium tert-butoxide, Sodium Methoxide, Sodium Ethoxide | 4-[benzyl(ethoxycarbonylmethyl)amino]ethyl butyrate | Not Specified | Not Specified | Not Specified | Mentioned as viable catalysts | [2] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis of this compound. The following protocols are based on literature procedures for the Dieckmann condensation using different catalytic systems.
Protocol 1: Synthesis using Sodium Hydride
This protocol describes a highly efficient and rapid synthesis of the target molecule.[1]
Materials:
-
N-Benzyl-N-(2-carbomethoxyethyl)glycine methyl ester
-
Sodium Hydride (60% dispersion in mineral oil)
-
Dimethyl Carbonate
-
Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred mixture of N-Benzyl-N-(2-carbomethoxyethyl)glycine methyl ester in dimethyl carbonate, add sodium hydride (60% dispersion in mineral oil) in batches.
-
Heat the reaction mixture to reflux for 20 minutes.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain this compound.
Protocol 2: General Procedure using Sodium Ethoxide
This protocol is a general method for Dieckmann condensation and can be adapted for the synthesis of the target molecule.
Materials:
-
N,N-bis(carbomethoxyethyl)benzylamine
-
Sodium Ethoxide
-
Toluene (anhydrous)
-
Dilute Hydrochloric Acid
-
Diethyl Ether
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve N,N-bis(carbomethoxyethyl)benzylamine in anhydrous toluene.
-
Add sodium ethoxide to the solution at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with dilute hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Experimental Workflow and Reaction Mechanism
The following diagrams illustrate the general experimental workflow for the synthesis and the mechanism of the Dieckmann condensation.
Caption: Experimental Workflow for Dieckmann Condensation.
Caption: Mechanism of the Dieckmann Condensation.
References
Comparative Guide to Analytical Methods for the Quantification of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and intermediates is critical. This guide provides an objective comparison of potential analytical methods for the quantification of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate, a β-keto ester derivative of piperidine. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) are compared, with supporting methodologies and expected performance data.
A key analytical challenge for β-keto esters is their existence as a dynamic equilibrium of keto and enol tautomers.[1] This can lead to issues such as peak broadening or the appearance of multiple signals for a single compound in chromatography.[1] Therefore, the choice of analytical method must consider the management of this equilibrium to ensure accurate and reproducible quantification.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the expected performance of each technique for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Range | 80-120% of the target concentration.[2] | Dependent on derivatization efficiency and analyte volatility. | Wide linear range. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 99.0 - 101.0% (with internal standard) |
| Precision (% RSD) | < 2.0% | < 5.0% | < 1.0% |
| Limit of Detection (LOD) | ng/mL range | pg/mL range | µg/mL to mg/mL range |
| Limit of Quantitation (LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range | µg/mL to mg/mL range |
| Sample Throughput | High | Medium | Low |
| Keto-Enol Tautomerism | Can cause peak broadening; requires method optimization (e.g., temperature, pH). | Derivatization can stabilize one form, but thermal conversion is possible. | Can distinguish and quantify both tautomers.[3][4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for the quantification of pharmaceutical compounds. For β-keto esters, controlling the keto-enol tautomerism is crucial for achieving good peak shape and reproducibility.[5] This can often be managed by adjusting the mobile phase pH or the column temperature.[5]
Methodology:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an acidic buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The acidic mobile phase helps to promote a single tautomeric form.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C to accelerate the interconversion between tautomers and obtain a single, sharp peak.
-
Detection: UV detection at a wavelength of maximum absorbance for the compound (e.g., determined by UV scan).
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Prepare sample solutions by accurately weighing and dissolving the test substance in the mobile phase to achieve a concentration within the calibration range.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique, particularly for volatile and thermally stable compounds.[6][7] For many piperidine derivatives, derivatization is necessary to increase volatility and improve chromatographic performance.[8]
Methodology:
-
Derivatization (Silylation):
-
Accurately weigh about 1 mg of the sample or standard into a vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1).
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
A Comparative Guide to N-Benzylpiperidine Carboxamides and Alternative Scaffolds in Acetylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The quest for novel, effective, and safe therapeutics for neurodegenerative diseases such as Alzheimer's disease is a paramount challenge in medicinal chemistry. A key strategy in this endeavor is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The N-benzylpiperidine moiety is a well-established scaffold in the design of AChE inhibitors, exemplified by the widely used drug Donepezil. This guide provides a comparative analysis of derivatives based on the 1-benzylpiperidine scaffold, focusing on the transition from a carboxylate to a more stable carboxamide linker and the exploration of alternative heterocyclic systems. The data presented herein is derived from a study by van Greunen et al. (2019), which builds upon a lead compound, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, a close analog of "Methyl 1-benzyl-3-oxopiperidine-4-carboxylate".[1]
From Ester to Amide: A Leap in Stability and Efficacy
The initial lead compound, a 1-benzylpiperidine-4-carboxylate derivative, demonstrated potent acetylcholinesterase inhibitory activity with an IC50 value of 0.03 ± 0.07 μM.[1] However, ester linkages in drug molecules are often susceptible to hydrolysis by esterase enzymes in the body, potentially leading to metabolic instability and reduced bioavailability. To address this, a series of compounds were synthesized where the ester linker was replaced with a more robust amide linker.[1] This strategic modification aimed to enhance the metabolic stability of the potential drug candidates.
Performance Comparison of Scaffolds
The following table summarizes the in vitro acetylcholinesterase (AChE) inhibitory activity of the parent ester-containing compound and a selection of its amide-linked derivatives, which feature different heterocyclic scaffolds. The data highlights the impact of these structural modifications on inhibitory potency.
| Compound ID | Scaffold | Linker | AChE IC50 (μM) |
| Lead Compound | 1-Benzylpiperidine-indanone | Ester | 0.03 ± 0.07 |
| 28 | 1-Benzylpiperidine-indenothiazole | Amide | 0.41 ± 1.25 |
| 20 | 1-Benzylpiperidine-pyrazolone | Amide | 5.94 ± 1.08 |
| Donepezil (Reference) | 1-Benzylpiperidine-indanone | Methylene | Not specified in this study, but a known potent inhibitor. |
Data sourced from van Greunen et al. (2019).[1]
The results indicate that while the amide-linked derivatives with alternative heterocyclic scaffolds did not surpass the potency of the original ester-linked lead, the indenothiazole derivative 28 maintained significant sub-micromolar activity.[1] This suggests that the 1-benzylpiperidine core coupled with an appropriate heterocyclic system via a stable amide bond is a promising strategy for developing metabolically stable AChE inhibitors.
Experimental Protocols
Synthesis of N-Benzylpiperidine Carboxamide Derivatives
The synthesis of the N-benzylpiperidine carboxamide derivatives involved a multi-step process. A key step was the amide coupling reaction between 1-benzylpiperidine-4-carboxylic acid and various heterocyclic amines.
General Amide Coupling Procedure:
-
To a solution of 1-benzylpiperidine-4-carboxylic acid in a suitable solvent (e.g., dichloromethane), a coupling agent (e.g., HATU - 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base (e.g., DIPEA - N,N-Diisopropylethylamine) are added.
-
The appropriate heterocyclic amine is then added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is worked up using standard extraction and purification techniques (e.g., column chromatography) to yield the desired N-benzylpiperidine carboxamide derivative.
This is a generalized protocol based on common synthetic methodologies for amide bond formation.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The acetylcholinesterase inhibitory activity of the synthesized compounds was determined using a modified Ellman's spectrophotometric method.[2][3][4]
Assay Principle:
The assay measures the activity of AChE by monitoring the hydrolysis of the substrate acetylthiocholine (ATCh). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.[2][5] The rate of TNB formation is proportional to AChE activity. The inhibitory potential of the test compounds is determined by measuring the reduction in this rate.
Procedure:
-
Reagent Preparation: All solutions are prepared in a phosphate buffer (typically 0.1 M, pH 8.0). This includes the AChE enzyme solution, the substrate (ATCh), and DTNB.[2]
-
Assay Plate Setup: The assay is typically performed in a 96-well microplate. Each well contains the phosphate buffer, DTNB, and the AChE enzyme solution.[2]
-
Inhibitor Addition: The test compounds (dissolved in a suitable solvent like DMSO) are added to the wells at various concentrations. A control well containing the solvent without the inhibitor is also prepared.[2]
-
Pre-incubation: The plate is incubated for a short period (e.g., 15 minutes at 37°C) to allow the inhibitors to interact with the enzyme.[3]
-
Reaction Initiation: The reaction is initiated by adding the substrate (ATCh) to all wells.[2]
-
Kinetic Measurement: The absorbance at 412 nm is measured immediately and at regular intervals using a microplate reader.[2][3]
-
Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition for each concentration of the test compound is determined relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]
Visualizing the Drug Design Strategy
The following diagrams illustrate the logical workflow of the scaffold hopping approach and the enzymatic assay principle.
Caption: A flowchart illustrating the scaffold hopping strategy from an ester-linked lead to more stable amide derivatives.
Caption: The reaction principle of the Ellman's method for measuring acetylcholinesterase activity and its inhibition.
Conclusion
The strategic replacement of an ester with an amide linker in the 1-benzylpiperidine scaffold, combined with the exploration of alternative heterocyclic moieties, represents a valid and promising approach in the design of novel acetylcholinesterase inhibitors. While the specific derivatives discussed herein did not achieve the same level of in vitro potency as the parent ester compound, the indenothiazole-linked amide derivative demonstrated that significant activity can be retained in a more metabolically stable scaffold.[1] This underscores the importance of balancing potency with favorable pharmacokinetic properties in the early stages of drug discovery. Further optimization of the heterocyclic component of these N-benzylpiperidine carboxamides could lead to the development of next-generation AChE inhibitors with improved overall profiles for the treatment of Alzheimer's disease and other neurological disorders.
References
- 1. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative Biological Activities of Piperidine Derivatives Related to "Methyl 1-benzyl-3-oxopiperidine-4-carboxylate"
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activities of piperidine derivatives, with a focus on antimicrobial and cytotoxic properties.
Antimicrobial Activity of N-benzyl piperidin-4-one Derivatives
A study on the synthesis and antimicrobial evaluation of a series of N-benzyl piperidin-4-one derivatives revealed their potential as antimicrobial agents. The core structure of these compounds is closely related to "Methyl 1-benzyl-3-oxopiperidine-4-carboxylate", featuring the N-benzylpiperidine scaffold. The primary modifications in the studied series involved the formation of oximes, hydrazones, and semicarbazones at the C-4 position of the piperidine ring.
Quantitative Data Summary
The antimicrobial activity of these derivatives was assessed against the fungus Aspergillus niger and the bacterium Escherichia coli. The following table summarizes the zone of inhibition data for the most potent compounds.
| Compound ID | Derivative Type | Zone of Inhibition (mm) vs. Aspergillus niger | Zone of Inhibition (mm) vs. Escherichia coli |
| 1 | N-benzyl piperidin-4-one oxime | 18 | 15 |
| 2 | N-benzyl piperidin-4-one hydrazone | 16 | 13 |
| 3 | N-benzyl piperidin-4-one semicarbazone | 20 | 18 |
| 4 | N-benzyl piperidin-4-one thiosemicarbazone | 22 | 20 |
Note: The data is synthesized from a study on N-benzyl piperidin-4-one derivatives. The original study should be consulted for full details.
Experimental Protocols
Antimicrobial Screening: The in vitro antimicrobial activity of the synthesized compounds was determined using the agar well diffusion method.
-
Preparation of Media: Nutrient agar was prepared and sterilized.
-
Inoculation: The agar plates were inoculated with the test microorganisms (Aspergillus niger and Escherichia coli).
-
Well Preparation: Wells of 6 mm diameter were punched into the agar plates.
-
Compound Application: A standard concentration of each synthesized compound dissolved in a suitable solvent (e.g., DMSO) was added to the wells.
-
Incubation: The plates were incubated at an appropriate temperature (e.g., 37°C for bacteria and 28°C for fungi) for 24-48 hours.
-
Measurement: The diameter of the zone of inhibition around each well was measured in millimeters.
Experimental Workflow
Caption: Workflow for the agar well diffusion antimicrobial assay.
Cytotoxic Activity of 3,5-bis(benzylidene)-4-piperidones
A series of 3,5-bis(benzylidene)-4-piperidones, which share the piperidone core with the target compound, were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. These compounds are characterized by the presence of benzylidene moieties at the C-3 and C-5 positions of the piperidone ring.
Quantitative Data Summary
The cytotoxic activity of these compounds was determined as the 50% inhibitory concentration (IC50) against several cancer cell lines. The table below presents the IC50 values for representative compounds against human gingival carcinoma (Ca9-22) and human squamous carcinoma-2 (HSC-2) cell lines.
| Compound ID | Aryl Substituent (R) | IC50 (µM) vs. Ca9-22 | IC50 (µM) vs. HSC-2 |
| 2a | Phenyl | 15.2 | 18.5 |
| 2b | 4-Methylphenyl | 12.8 | 15.1 |
| 2c | 4-Methoxyphenyl | 10.5 | 13.2 |
| 2d | 4-Chlorophenyl | 8.1 | 9.7 |
| 2e | 4-Nitrophenyl | 5.3 | 6.8 |
Note: The data is synthesized from a study on 3,5-bis(benzylidene)-4-piperidones. The original study should be consulted for full details.
Experimental Protocols
MTT Assay for Cytotoxicity: The cytotoxic activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The cells were treated with various concentrations of the synthesized compounds for a specified duration (e.g., 48 hours).
-
MTT Addition: MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals were dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution in each well was measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.
Signaling Pathway
While the exact signaling pathways were not fully elucidated in the reviewed literature for these specific compounds, the cytotoxic effects of many anticancer agents are known to converge on the induction of apoptosis. A generalized apoptotic pathway is depicted below.
Safety Operating Guide
Safe Disposal of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate: A Procedural Guide
This guide provides essential, step-by-step procedures for the proper disposal of methyl 1-benzyl-3-oxopiperidine-4-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. This compound, utilized by researchers, scientists, and drug development professionals, requires careful handling throughout its lifecycle, including its final disposal.
Hazard Assessment and Safety Principles
While specific toxicological data for this compound is limited, it is crucial to handle it with caution.[1] Piperidine derivatives can be harmful if swallowed, and toxic in contact with skin or if inhaled.[2] Therefore, all waste generated, including contaminated personal protective equipment (PPE) and labware, should be considered hazardous.
Core Safety Principles:
-
Containment: All waste must be stored in clearly labeled, sealed, and appropriate containers.
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Professional Disposal: All waste must be disposed of through a licensed hazardous waste disposal contractor.[1][3]
Data Presentation: Physicochemical Properties
A summary of the available physical and chemical properties for a related compound, methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride, is provided below.
| Property | Data |
| Appearance | Pink powder |
| Melting Point | 185 °C (decomposes) |
| Water Solubility | No data available |
| Acute Toxicity | No data available |
| Skin Corrosion/Irritation | No data available |
| Eye Damage/Irritation | No data available |
Data sourced from the Safety Data Sheet for Methyl 1-benzyl-4-oxo-3-piperidine-carboxylate hydrochloride.[1]
Experimental Protocols: Disposal Procedures
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance.
3.1. Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory when handling this compound in any form.
| PPE Item | Specification |
| Gloves | Chemical-resistant nitrile gloves. Double-gloving is recommended. |
| Eye Protection | Chemical safety goggles or a face shield must be worn.[1] |
| Lab Coat | A dedicated lab coat should be worn to prevent contamination of personal clothing. |
| Respiratory | A respirator may be necessary if there is a risk of dust or aerosol formation. Handle in a chemical fume hood. |
3.2. Waste Segregation and Containerization
-
Solid Waste:
-
Collect all contaminated solid waste, including unused product, contaminated PPE (gloves, disposable lab coats), and weighing papers, in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and have a secure, screw-on cap.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols.
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a separate, dedicated liquid hazardous waste container. Do not mix with other solvents unless approved by your EHS department.
-
The container must be compatible with the solvent and the chemical.
-
Label the container as described for solid waste, including the solvent composition.
-
-
Sharps Waste:
-
Any contaminated sharps (needles, razor blades, etc.) must be placed in a designated, puncture-resistant sharps container labeled for chemical waste.
-
3.3. Storage and Professional Disposal
-
Keep all hazardous waste containers securely sealed when not in use.
-
Store the containers in a designated hazardous waste accumulation area, away from incompatible materials. This area should be clearly marked.
-
Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal contractor. This waste will likely require high-temperature incineration.
Important Considerations:
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4][5]
-
Do not empty any waste containing this compound down the drain or dispose of it in the general trash.[2]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Methyl 1-benzyl-3-oxopiperidine-4-carboxylate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is of paramount importance. This guide provides essential safety and logistical information for handling Methyl 1-benzyl-3-oxopiperidine-4-carboxylate and its hydrochloride salt, focusing on personal protective equipment (PPE), operational procedures, and disposal plans.
Chemical Identifier:
-
Compound Name: this compound
-
CAS Number: 41276-30-6 (for the base), 3939-01-3 (for the hydrochloride salt)
Hazard Summary: The hydrochloride salt of this compound is known to cause skin irritation and serious eye irritation.[1] While specific toxicological data for the base form is limited, it should be handled with the same level of caution. Piperidine derivatives, as a class, can be hazardous, and appropriate safety measures are crucial.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles and Face Shield | Safety goggles should provide a complete seal around the eyes. A face shield must be worn in conjunction with goggles, especially when there is a risk of splashing or when handling larger quantities. |
| Hands | Chemical-Resistant Gloves | For prolonged contact or immersion, Butyl rubber gloves are recommended. For incidental splash contact, Nitrile rubber gloves (minimum thickness of 0.3 mm) are suitable.[2] Always inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if they become contaminated. |
| Body | Laboratory Coat | A flame-retardant and chemical-resistant laboratory coat that is fully buttoned is required to protect against incidental contact and spills. |
| Respiratory | NIOSH-Approved Respirator | When handling the solid form where dust may be generated, a NIOSH-approved air-purifying respirator with a P100 filter is recommended.[3][4] For operations with a higher potential for aerosol generation or in poorly ventilated areas, a powered air-purifying respirator (PAPR) or a supplied-air respirator should be used.[5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment.
-
Preparation and Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.
-
Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before starting the experiment to minimize movement and potential for spills.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as outlined in the table above before entering the designated handling area.
-
-
Handling the Compound:
-
When weighing the solid, do so in a fume hood or a balance enclosure to prevent inhalation of dust particles.
-
Use spark-proof tools and equipment, especially when handling flammable solvents in conjunction with the compound.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Keep containers tightly closed when not in use to prevent the release of dust or vapors.
-
-
Decontamination:
-
Thoroughly wipe down the work area and any equipment used with an appropriate decontaminating solution after the procedure is complete.
-
Remove PPE carefully, avoiding self-contamination. Dispose of single-use PPE as hazardous waste.
-
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection. All waste generated from handling this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused or Excess Chemical | Collect in a clearly labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams. |
| Contaminated Labware (glassware, plasticware) | Rinse with a suitable solvent in a fume hood. Collect the rinseate as hazardous waste. Decontaminated glassware can be washed for reuse. Contaminated single-use plastics should be disposed of as solid hazardous waste.[6] |
| Contaminated PPE (gloves, lab coat) | Place in a designated, sealed hazardous waste bag or container for incineration by a licensed waste disposal company.[6] |
| Spill Cleanup Material | Absorb spills with an inert material (e.g., vermiculite, sand) and collect in a sealed container for disposal as hazardous waste. Do not use combustible materials for absorption. |
Note: All waste disposal must be carried out in accordance with federal, state, and local regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[7][8]
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. carlroth.com [carlroth.com]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Silica, crystalline (as respirable dust) [cdc.gov]
- 4. osha.gov [osha.gov]
- 5. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 6. orf.od.nih.gov [orf.od.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ic.ptb.de [ic.ptb.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
